2,6-Difluoro-4-methoxybenzoic acid
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2,6-difluoro-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHVYSAINQRZJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380821 | |
| Record name | 2,6-Difluoro-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123843-65-2 | |
| Record name | 2,6-Difluoro-4-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123843-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluoro-4-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-4-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 2,6-Difluoro-4-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-4-methoxybenzoic acid is a fluorinated aromatic carboxylic acid with the chemical formula C₈H₆F₂O₃.[1][2][3] Its structure, characterized by a benzoic acid core with two fluorine atoms ortho to the carboxyl group and a methoxy group in the para position, makes it a valuable building block in medicinal chemistry and organic synthesis.[1] The presence of fluorine atoms can significantly influence molecular properties such as acidity, lipophilicity, and metabolic stability, making this compound a key intermediate in the development of novel therapeutic agents.[1] This document provides a comprehensive overview of the known physical and chemical properties of this compound, along with generalized experimental protocols for their determination.
Core Physical and Chemical Properties
A summary of the key physicochemical data for this compound is presented below. This data is essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆F₂O₃ | [1][2][3] |
| Molecular Weight | 188.13 g/mol | [1][2][4][5] |
| CAS Number | 123843-65-2 | [1][2][4][5][6] |
| Appearance | White to off-white solid powder | [6][7] |
| Melting Point | 184-188 °C | [1][4][6] |
| Boiling Point | 232 °C at 760 mmHg | [1] |
| Density | 1.399 g/cm³ | [1] |
| pKa (Predicted) | 2.61 ± 0.10 | [1][7] |
| Solubility | No quantitative data available. General recommendation is to test solubility in common organic solvents. | |
| Storage | Sealed in a dry environment at room temperature. | [1][7] |
Experimental Protocols
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range suggests a high-purity compound.
-
Apparatus: Digital melting point apparatus (e.g., Stuart SMP30, Mettler Toledo MP70) or a traditional Thiele tube setup.
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a ramp rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the expected melting point is approached.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
Boiling Point Determination
Due to the relatively high boiling point, distillation under reduced pressure is often preferred to prevent decomposition. The reported boiling point is at atmospheric pressure.
-
Apparatus: Distillation apparatus with a heating mantle, round-bottom flask, condenser, and receiving flask. A thermometer is placed to measure the vapor temperature.
-
Procedure:
-
A sample of the compound is placed in the round-bottom flask with boiling chips.
-
The apparatus is assembled, and cooling water is circulated through the condenser.
-
The sample is heated gradually until it begins to boil and a steady reflux is observed.
-
The temperature at which the vapor condenses on the thermometer bulb is recorded as the boiling point. For vacuum distillation, a nomograph can be used to correlate the boiling point to atmospheric pressure.
-
Density Measurement
The density of a solid can be determined using a gas pycnometer.
-
Apparatus: Gas pycnometer (e.g., helium pycnometer).
-
Procedure:
-
A known mass of the solid sample is placed in the sample chamber.
-
The chamber is sealed and purged with an inert gas (typically helium).
-
The gas is allowed to expand from a reference chamber into the sample chamber, and the resulting pressure change is measured.
-
The volume of the solid is calculated based on this pressure change, and the density is determined by dividing the mass by the volume.
-
pKa Determination
The acidity of the carboxylic acid group can be determined by potentiometric titration.
-
Apparatus: pH meter with a glass electrode, a burette, a stirrer, and a beaker.
-
Procedure:
-
A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-alcohol mixture).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.
-
Logical Workflow for Quality Control
The following diagram illustrates a general workflow for the quality control of a chemical substance like this compound, ensuring its identity and purity before use in research and development.
Caption: General Quality Control Workflow for a Chemical Compound.
References
- 1. Cas 123843-65-2,this compound | lookchem [lookchem.com]
- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. calpaclab.com [calpaclab.com]
- 4. CAS 123843-65-2 | 2621-3-58 | MDL MFCD02949623 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. This compound | C8H6F2O3 | CID 2778228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound | 123843-65-2 [amp.chemicalbook.com]
2,6-Difluoro-4-methoxybenzoic acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Difluoro-4-methoxybenzoic acid, a key fluorinated building block in organic synthesis and medicinal chemistry. The document details its chemical structure, physicochemical properties, spectroscopic information, synthesis protocols, and applications, with a focus on its role in pharmaceutical research and development.
Chemical Structure and Identifiers
This compound is a benzoic acid derivative characterized by two fluorine atoms positioned ortho to the carboxylic acid group and a methoxy group in the para position.[1] This substitution pattern imparts unique electronic properties and conformational constraints that are valuable in the design of bioactive molecules.
Chemical Structure:
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are summarized below. These properties are critical for its handling, reaction setup, and integration into synthetic workflows.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 184-185 °C | [1] |
| Boiling Point | 232 °C at 760 mmHg | [1] |
| Density | 1.399 g/cm³ | [1] |
| pKa | 2.61 ± 0.10 (Predicted) | [1] |
| Flash Point | 94.1 °C | [1] |
| Vapor Pressure | 0.0337 mmHg at 25°C | [1] |
| Refractive Index | 1.504 | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
Spectroscopic Data:
-
¹H NMR: Expected signals would include a singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm, aromatic protons as a multiplet in the aromatic region, and a broad singlet for the carboxylic acid (-COOH) proton typically above 10 ppm.
-
¹³C NMR: Key resonances are expected for the carboxylic carbon (~165-170 ppm), carbons attached to fluorine (displaying C-F coupling), the methoxy-substituted carbon, and the methoxy carbon itself (~56 ppm).
-
Infrared (IR) Spectroscopy: The spectrum is characterized by a very broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹, a strong C=O stretching vibration around 1700 cm⁻¹, and C-F stretching bands.[2] An ATR-IR spectrum is available from Aldrich.[2]
-
Mass Spectrometry: The monoisotopic mass is 188.02850037 Da.[2]
Applications in Research and Drug Development
This compound serves as a crucial intermediate and building block in organic synthesis and pharmaceutical research.[1] The strategic placement of two fluorine atoms ortho to the carboxylic acid can influence the conformation of the molecule and enhance binding affinities to biological targets.
-
Pharmaceutical Intermediate: It is a key starting material for the synthesis of more complex active pharmaceutical ingredients (APIs).[1] The unique electronic and steric properties conferred by the difluoro substitution are leveraged to improve the efficacy, selectivity, and pharmacokinetic profiles of drug candidates.[1][6]
-
Bioactive Compound Synthesis: This molecule is used to create novel compounds with potential therapeutic applications. It has been investigated for its own pharmacological properties, including potential anti-inflammatory and analgesic effects.[1] Fluorinated benzoic acids are integral to the development of various drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents.[7][8]
Experimental Protocols
Representative Synthesis of this compound
While multiple synthetic routes exist for fluorinated benzoic acids, a common approach involves the ortho-lithiation of a corresponding fluorinated anisole followed by carboxylation.
Objective: To synthesize this compound from 3,5-difluoroanisole.
Materials:
-
3,5-Difluoroanisole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Dry ice (solid CO₂)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 3,5-difluoroanisole (1.0 eq) and anhydrous THF (50 mL). The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour.
-
Carboxylation: The reaction flask is carefully opened, and an excess of crushed dry ice is added in small portions. The mixture is allowed to slowly warm to room temperature overnight with continuous stirring.
-
Workup: The reaction is quenched by the slow addition of 1 M HCl (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Recrystallization: The crude solid is recrystallized from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.
Mandatory Visualizations
Diagram 1: Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[9] If dust is generated, use a NIOSH-approved respirator.[9]
-
Handling: Avoid breathing dust.[10] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[11]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[11]
-
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[9]
-
Skin Contact: Wash off with soap and plenty of water. If irritation persists, seek medical attention.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[9][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[9]
-
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | C8H6F2O3 | CID 2778228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. PubChemLite - this compound (C8H6F2O3) [pubchemlite.lcsb.uni.lu]
- 5. This compound [stenutz.eu]
- 6. nbinno.com [nbinno.com]
- 7. innospk.com [innospk.com]
- 8. nbinno.com [nbinno.com]
- 9. gustavus.edu [gustavus.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Difluoro-4-methoxybenzoic Acid (CAS 123843-65-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of the compound 2,6-Difluoro-4-methoxybenzoic acid, identified by CAS number 123843-65-2. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. The information is presented in a structured format, including tabulated data for key properties, detailed experimental methodologies, and visual representations of a logical synthesis workflow and a potential biological signaling pathway.
Core Physicochemical Properties
This compound is a halogenated aromatic carboxylic acid.[1] Its structure, featuring two fluorine atoms ortho to the carboxylic acid group and a methoxy group para to it, imparts unique electronic and steric properties that are of interest in medicinal chemistry and materials science.
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆F₂O₃ | [2] |
| Molecular Weight | 188.13 g/mol | [2] |
| Melting Point | 184-188 °C | [3] |
| Boiling Point | 232 °C at 760 mmHg | [4] |
| Density | 1.399 g/cm³ | [4] |
| pKa (Predicted) | 2.61 ± 0.10 | [4] |
| XlogP (Predicted) | 1.6 | [2] |
Experimental Protocols
This section outlines the general experimental methodologies for determining the key physicochemical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.[5]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of about 1-2 mm.[6]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is then placed in a melting point apparatus (e.g., a Thiele tube containing mineral oil or a digital melting point apparatus).[4][6]
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[7]
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid mass turns into a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.[3][6]
Boiling Point Determination
For solid compounds with a defined boiling point, this property can be determined, though it often requires larger sample quantities.
Methodology: Distillation Method
-
Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a receiving flask, and a thermometer.[8]
-
Sample and Heating: A sufficient quantity of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling. The flask is heated gently.[8]
-
Temperature Reading: The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask. This ensures that the recorded temperature is that of the vapor in equilibrium with the boiling liquid.[8]
-
Boiling Point: The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.[9]
Density Determination
The density of a solid organic compound can be determined using the principle of fluid displacement.
Methodology: Water Displacement Method
-
Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.[10]
-
Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if solubility is low), and the initial volume is recorded.[11]
-
Displacement: The weighed solid sample is carefully submerged in the liquid in the graduated cylinder. The new volume is recorded.[11]
-
Calculation: The volume of the solid is the difference between the final and initial liquid levels. The density is then calculated by dividing the mass of the solid by its volume.[10]
Logical Synthesis Workflow
Caption: A logical workflow for the synthesis of this compound.
Potential Biological Signaling Pathway
While specific signaling pathways for this compound have not been detailed in the available literature, research on similar benzoic acid derivatives suggests potential interactions with cellular degradation pathways.[13] Benzoic acid derivatives have been shown to modulate the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for maintaining protein homeostasis (proteostasis).[13] Dysregulation of these pathways is implicated in aging and various diseases.
The following diagram illustrates a simplified, representative signaling pathway of how a benzoic acid derivative might enhance cellular proteostasis.
Caption: A potential signaling pathway for enhancing cellular proteostasis.
Safety and Handling
This compound is classified as an irritant.[2] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[3]
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 2. This compound | C8H6F2O3 | CID 2778228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. athabascau.ca [athabascau.ca]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. web.mit.edu [web.mit.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. chemistry-online.com [chemistry-online.com]
- 11. kbcc.cuny.edu [kbcc.cuny.edu]
- 12. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]
- 13. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 2,6-Difluoro-4-methoxybenzoic Acid
This document provides a detailed overview of the available data and standardized methodologies for determining the melting point and solubility of 2,6-Difluoro-4-methoxybenzoic acid, a key intermediate in various chemical syntheses. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Physicochemical Data Summary
The following table summarizes the reported physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Melting Point | 184-188 °C | [1] |
| 184-185 °C | [2] | |
| 184 °C | [3] | |
| Solubility | Data not available | [2] |
| pKa (Predicted) | 2.61 ± 0.10 | [2] |
| Molecular Formula | C₈H₆F₂O₃ | [1][2][4][5][6] |
| Molecular Weight | 188.13 g/mol | [1][2][4][5][6] |
Experimental Protocols
Detailed methodologies for the determination of melting point and solubility are crucial for the accurate characterization of chemical compounds. The following sections describe standard laboratory protocols.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. The capillary melting point method is a widely accepted and accessible technique.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
Sample of this compound, finely powdered
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is placed in a mortar and finely ground to a powder.
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm in height is achieved.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation:
-
The apparatus is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point (around 165 °C for this compound).
-
The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.
-
The sample is observed closely through the magnifying lens.
-
-
Data Recording:
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the melting range.
-
For a pure compound, the melting range should be narrow (typically less than 2 °C).
-
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.
Apparatus:
-
Analytical balance
-
Vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Sample of this compound
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a series of vials, each containing a known volume of the desired solvent. The excess solid ensures that a saturated solution is formed.
-
Equilibration: The vials are sealed and placed in a constant temperature shaker bath, typically set at 25 °C. The samples are agitated for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, the samples are centrifuged at a high speed.
-
Sample Analysis:
-
A carefully measured aliquot of the clear supernatant is withdrawn and diluted with the appropriate solvent in a volumetric flask.
-
The concentration of the dissolved solute in the diluted sample is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a pre-prepared calibration curve.
-
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.
Visualized Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Solubility Determination.
References
- 1. CAS 123843-65-2 | 2621-3-58 | MDL MFCD02949623 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. Cas 123843-65-2,this compound | lookchem [lookchem.com]
- 3. This compound [stenutz.eu]
- 4. This compound | C8H6F2O3 | CID 2778228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 6. calpaclab.com [calpaclab.com]
Spectroscopic Profile of 2,6-Difluoro-4-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics of 2,6-Difluoro-4-methoxybenzoic acid, a key intermediate in pharmaceutical and materials science research. This document details predicted and comparative spectral data, outlines standardized experimental protocols for acquiring such data, and presents logical workflows for spectral analysis.
Core Spectral Data
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound are presented below. These predictions are based on computational models and analysis of similar fluorinated and methoxy-substituted benzoic acids.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic-H | 6.60 - 6.80 | Triplet (t) |
| Methoxy (-OCH₃) | 3.80 - 4.00 | Singlet (s) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet (br s) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 165 - 170 |
| C-F | 160 - 165 (d, ¹JCF) |
| C-OCH₃ | 155 - 160 |
| C-COOH | 110 - 115 |
| C-H | 100 - 105 (t, ²JCF) |
| Methoxy (-OCH₃) | 55 - 60 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below, based on the analysis of similar compounds. An ATR-IR spectrum is available from Aldrich, though specific peak data is not publicly detailed.[1]
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |
| C=O (Carboxylic Acid) | 1680 - 1720 | Strong |
| C=C (Aromatic) | 1580 - 1620 | Medium-Strong |
| C-F | 1100 - 1300 | Strong |
| C-O (Ether) | 1000 - 1100 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound are presented.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M]⁺ | 188.03 |
| [M-OH]⁺ | 171.03 |
| [M-COOH]⁺ | 143.04 |
| [M-OCH₃]⁺ | 157.02 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework for obtaining high-quality spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved. The choice of solvent can affect the chemical shift of the acidic proton.
¹H NMR Spectroscopy Protocol:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Pulse Program: Standard single-pulse experiment (zg30 or similar).
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-16 ppm.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K.
-
Referencing: The residual solvent peak is used as an internal standard (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy Protocol:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Spectral Width: 0-200 ppm.
-
Relaxation Delay: 2 seconds.
-
Temperature: 298 K.
-
Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
IR Spectroscopy Protocol:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.
Mass Spectrometry (MS)
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
For direct infusion, the solution can be introduced via a syringe pump. For GC-MS, the sample is injected into the gas chromatograph.
Mass Spectrometry Protocol:
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a mass spectrometer with a direct insertion probe.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
GC Conditions (if applicable):
-
Column: Standard non-polar capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
-
Visualized Workflows and Relationships
The following diagrams illustrate key logical relationships and experimental workflows relevant to the spectral analysis of this compound.
Caption: General workflow from synthesis to structural confirmation.
Caption: Logic for NMR-based structure elucidation.
Caption: Predicted mass spectrometry fragmentation pathways.
References
The Strategic Incorporation of Difluoro-Substituents: A Technical Guide for Medicinal Chemists
An in-depth exploration of the multifaceted role of geminal difluoromethylene groups in drug design, offering insights into their profound impact on the physicochemical and pharmacokinetic properties of therapeutic agents.
The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorination tactics, the incorporation of a geminal difluoromethylene (CF2) group stands out as a particularly powerful tool for optimizing molecular properties. This technical guide provides a comprehensive overview of the role of difluoro-substituents, intended for researchers, scientists, and drug development professionals. We will delve into the effects of this unique moiety on physicochemical parameters, metabolic stability, and target engagement, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Impact of Difluorination on Core Physicochemical Properties
The introduction of a difluoro-substituent can dramatically alter a molecule's fundamental physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. These changes are primarily driven by the high electronegativity of fluorine atoms, the strength of the carbon-fluorine bond, and the unique stereoelectronic effects of the CF2 group.[1][2]
Lipophilicity (LogP)
Lipophilicity, a critical parameter for membrane permeability and target binding, is significantly modulated by difluorination. While the replacement of a hydrogen atom with a fluorine atom generally increases lipophilicity, the effect of a CF2 group is more nuanced and context-dependent.[2][3] In many cases, the gem-difluoro group serves as a "lipophilic hydrogen bond donor," capable of enhancing interactions with biological targets.[2] However, the overall impact on LogP is a complex interplay of molecular volume, polarity, and intramolecular hydrogen bonding.[1] For instance, internal difluorination of a thioethyl group can lead to a decrease in LogP compared to its non-fluorinated counterpart.[4]
Table 1: Comparative LogP Values of Difluorinated and Non-Fluorinated Analogs
| Compound Scaffold | Non-Fluorinated Analog (LogP) | Difluorinated Analog (LogP) | ΔLogP | Reference |
| 2-(Thioethyl)pyridine | 2.26 | 1.82 (SCF₂CH₃) | -0.44 | [4] |
| Anisole | 2.11 | 2.01 (OCF₂H) | -0.10 | [2] |
| Thioanisole | 2.78 | 3.18 (SCF₂H) | +0.40 | [2] |
Acidity and Basicity (pKa)
The strong electron-withdrawing nature of the difluoromethylene group exerts a significant inductive effect, thereby influencing the pKa of nearby acidic or basic functional groups.[1][3] This modulation of ionization state can have profound implications for drug solubility, receptor binding, and pharmacokinetic properties. For example, the introduction of a gem-difluoro group vicinal to an amine will decrease its basicity (lower pKa of the conjugate acid).[1]
Table 2: Comparative pKa Values of Difluorinated and Non-Fluorinated Amines
| Compound Scaffold | Non-Fluorinated Amine (pKa) | Difluorinated Amine (pKa) | ΔpKa | Reference |
| Piperidine | 11.11 | 9.22 (3,3-difluoro) | -1.89 | [5] |
| Azetidine | 11.29 | 8.65 (3,3-difluoro) | -2.64 | [5] |
| Pyrrolidine | 11.27 | 9.61 (3,3-difluoro) | -1.66 | [5] |
| 2-(Thioethyl)pyridine | 3.50 | 2.05 (SCF₂CH₃) | -1.45 | [4] |
Enhancing Metabolic Stability
One of the most significant advantages of incorporating difluoro-substituents is the enhancement of metabolic stability. The robust carbon-fluorine bond is less susceptible to enzymatic oxidation by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen bond.[6][7] This "metabolic blocking" at susceptible positions can significantly increase a drug's half-life and oral bioavailability. The gem-difluoro group can also serve as a stable bioisostere for metabolically labile functionalities like carbonyls or benzylic ethers.[8][9][10]
Table 3: Impact of Difluorination on Metabolic Stability in Human Liver Microsomes (HLM)
| Drug/Compound | Non-Fluorinated Analog (HLM Half-life, min) | Difluorinated Analog (HLM Half-life, min) | Fold Improvement | Reference |
| DPC 963 Analog | Metabolically labile | Stable (8-OH metabolite formation reduced) | - | [6] |
| CB1 PAM ZCZ011 Analog | 12.5 (mouse liver microsomes) | >60 (mouse liver microsomes) | >4.8 | [11] |
| Ferroptosis Inhibitor Analog | Unstable (ester hydrolysis) | Stable (amide bioisostere) | - | [12][13] |
Modulating Target Binding and Potency
The unique stereoelectronic properties of the difluoro-substituent can lead to enhanced binding affinity and potency. The CF2 group can act as a hydrogen bond donor, engage in favorable dipole-dipole interactions, and induce conformational changes that lock the molecule in a bioactive conformation.[2][8] As a bioisostere of a carbonyl group, the gem-difluoroalkene can mimic the geometry and electronics of the carbonyl while offering improved metabolic stability.[14]
Table 4: Comparative Biological Activity of Difluorinated and Non-Fluorinated Inhibitors
| Target | Non-Fluorinated Inhibitor (IC50/Ki) | Difluorinated Inhibitor (IC50/Ki) | Fold Improvement | Reference |
| Angiotensin-Converting Enzyme (ACE) | - | 3 x 10⁻¹⁰ M (IC50) | - | [15] |
| Cannabinoid Receptor 1 (CB1) PAM | 162 nM (EC50) | 301 nM (EC50) | 0.54 | [11] |
| Serine Protease (Human Neutrophil Elastase) | - | 4580 M⁻¹s⁻¹ (kinact/KI) | - | [16] |
| Focal Adhesion Kinase (FAK) | - | pIC50 values reported for a series | - | [17] |
Experimental Protocols
Determination of Lipophilicity (LogP) by ¹⁹F NMR Spectroscopy
This method provides a straightforward and accurate measurement of LogP for fluorinated compounds.
Materials:
-
Fluorinated compound of interest
-
Fluorinated reference compound with a known LogP value (e.g., 2,2,2-trifluoroethanol)
-
n-Octanol (HPLC grade)
-
Water (HPLC grade)
-
NMR tubes, syringes, and vials
Procedure:
-
Accurately weigh the fluorinated compound and the reference compound and dissolve them in n-octanol.
-
Add an equal volume of water to create a biphasic mixture.
-
Stir the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for partitioning.
-
Allow the phases to separate completely.
-
Carefully take an aliquot from both the n-octanol and water layers.
-
Acquire ¹⁹F NMR spectra for each aliquot.
-
Integrate the signals corresponding to the compound of interest and the reference compound in both spectra.
-
Calculate the LogP using the ratio of the integrals, as the intensity is proportional to the concentration.
In Vitro Metabolic Stability Assessment using Liver Microsomes
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or methanol (for quenching)
-
Incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing liver microsomes and phosphate buffer in a 96-well plate or microcentrifuge tubes.
-
Pre-warm the incubation mixture to 37 °C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without NADPH should also be performed.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solvent (e.g., acetonitrile with an internal standard).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining compound versus time to determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Visualizing Workflows and Pathways
Experimental Workflow for In Vitro Metabolic Stability
The following diagram illustrates the typical workflow for assessing the metabolic stability of a compound using human liver microsomes.
Competitive Enzyme Inhibition by a Difluorinated Inhibitor
This diagram illustrates the principle of competitive inhibition, where a difluorinated inhibitor competes with the natural substrate for the active site of an enzyme.
Conclusion
The incorporation of difluoro-substituents is a powerful and versatile strategy in modern drug discovery. The ability of the gem-difluoromethylene group to modulate key physicochemical properties, enhance metabolic stability, and improve target affinity makes it an invaluable tool for medicinal chemists. A thorough understanding of the multifaceted effects of difluorination, supported by robust experimental data and clear mechanistic insights, is crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles. This guide provides a foundational framework for researchers to leverage the unique advantages of difluoro-substituents in their drug development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of (S)-5,6-difluoro-4-cyclopropylethynyl-4-trifluoromethyl-3, 4-dihydro-2(1H)-quinazolinone, a non-nucleoside reverse transcriptase inhibitor, in human liver microsomes. Metabolic activation and enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 11. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Ferroptosis Inhibitors with Improved Potency and ADME Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. acs.figshare.com [acs.figshare.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism-based inhibitors of serine proteases with high selectivity through optimization of S' subsite binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Safety, Hazards, and Handling of Fluorinated Methoxybenzoic Acid Derivatives
This guide is intended for researchers, scientists, and professionals in drug development who are trained in handling chemical substances.
Hazard Identification and Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. Based on data from structurally similar compounds, fluorinated and methoxy-substituted benzoic acids are generally considered irritants to the skin, eyes, and respiratory tract. Some may also be harmful if swallowed.
Table 1: GHS Hazard Classification for Structurally Related Compounds
| Compound Name | GHS Pictogram(s) | Signal Word | Hazard Statements |
| 2,6-Difluoro-4-hydroxybenzoic Acid | GHS07 (Irritant) | Warning | H315: Causes skin irritation[1]H319: Causes serious eye irritation[1] |
| 4-(Difluoromethyl)-3-methoxybenzoic acid | GHS07 (Irritant) | Warning | H302: Harmful if swallowed[2]H315: Causes skin irritation[2]H319: Causes serious eye irritation[2]H335: May cause respiratory irritation[2] |
| 4-Methoxybenzoic acid (p-Anisic acid) | GHS07 (Irritant) | Warning | H302: Harmful if swallowed[3]H315: Causes skin irritation[3]H319: Causes serious eye irritation[3]H335: May cause respiratory irritation[3] |
| 2-Fluoro-4-methoxybenzoic acid | GHS07 (Irritant) | Warning | Causes skin irritation[4]Causes serious eye irritation[4]May cause respiratory irritation[4] |
| 4-Hydroxybenzoic acid | GHS05 (Corrosion), GHS07 (Irritant) | Danger | H318: Causes serious eye damage[5]H335: May cause respiratory irritation[5] |
| 2,3-Difluoro-4-methoxybenzoic acid | GHS07 (Irritant) | Warning | H315: Causes skin irritation[6]H319: Causes serious eye irritation[6]H335: May cause respiratory irritation[6] |
Experimental Protocols: First Aid Measures
Prompt and appropriate first aid is crucial in the event of accidental exposure. The following table outlines recommended procedures based on available data for related compounds.
Table 2: First Aid Measures for Different Exposure Routes
| Exposure Route | Experimental Protocol | Source Compound(s) |
| Inhalation | 1. Remove the individual to fresh air.[1][2][3][4] 2. Keep the person calm and in a position comfortable for breathing.[1][2][3][4] 3. If breathing is difficult or has stopped, provide artificial respiration or oxygen.[2][7] 4. Seek immediate medical attention if symptoms persist or if the individual feels unwell.[1][2][3][4] | 2,6-Difluoro-4-hydroxybenzoic Acid, 4-(Difluoromethyl)-3-methoxybenzoic acid, 4-Methoxybenzoic acid, 2-Fluoro-4-methoxybenzoic acid |
| Skin Contact | 1. Immediately remove all contaminated clothing.[1][2][7] 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3][4][7] 3. If skin irritation occurs or persists, seek medical advice.[1][2][3][4] 4. Wash contaminated clothing before reuse.[1][2][3][4] | 2,6-Difluoro-4-hydroxybenzoic Acid, 4-(Difluoromethyl)-3-methoxybenzoic acid, 4-Methoxybenzoic acid, 2-Fluoro-4-methoxybenzoic acid |
| Eye Contact | 1. Immediately rinse eyes cautiously with plenty of water for at least 15-20 minutes.[1][2][3][4] 2. Remove contact lenses, if present and easy to do so. Continue rinsing.[1][2][3][4][5] 3. Ensure complete irrigation by keeping eyelids apart.[8] 4. Seek immediate medical attention, especially if irritation persists or if serious eye damage is suspected.[1][2][3][4][5] | 2,6-Difluoro-4-hydroxybenzoic Acid, 4-(Difluoromethyl)-3-methoxybenzoic acid, 4-Methoxybenzoic acid, 2-Fluoro-4-methoxybenzoic acid, 4-Hydroxybenzoic acid |
| Ingestion | 1. Rinse mouth thoroughly with water.[1][2][3][7] 2. Do NOT induce vomiting.[2][7] 3. Never give anything by mouth to an unconscious person.[3][7] 4. Call a POISON CENTER or doctor immediately if you feel unwell or if a large quantity has been ingested.[2][3][7] | 2,6-Difluoro-4-hydroxybenzoic Acid, 4-(Difluoromethyl)-3-methoxybenzoic acid, 4-Methoxybenzoic acid |
Fire Fighting and Accidental Release Measures
Fire Fighting Protocols
These compounds are generally combustible solids. In case of fire, appropriate extinguishing methods and protective gear are necessary.
Table 3: Recommended Fire-Fighting Measures
| Aspect | Protocol | Source Compound(s) |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[2][3][4][7] | 4-(Difluoromethyl)-3-methoxybenzoic acid, 4-Methoxybenzoic acid, 2,6-Difluoro-4-hydroxybenzoic Acid, 2-Fluoro-4-methoxybenzoic acid |
| Specific Hazards | Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[2][4][9] | 4-(Difluoromethyl)-3-methoxybenzoic acid, 2-Fluoro-4-methoxybenzoic acid |
| Protective Equipment for Firefighters | Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, along with full protective gear.[2][3][4][7] | 4-(Difluoromethyl)-3-methoxybenzoic acid, 4-Methoxybenzoic acid, 2,6-Difluoro-4-hydroxybenzoic Acid, 2-Fluoro-4-methoxybenzoic acid |
| Emergency Procedures | Evacuate personnel to a safe area.[1][3] Prevent fire-extinguishing water from contaminating surface water or groundwater systems.[5] | 2,6-Difluoro-4-hydroxybenzoic Acid, 4-Methoxybenzoic acid, 4-Hydroxybenzoic acid |
Accidental Release Protocols
In case of a spill, containment and cleanup must be performed safely to prevent exposure and environmental contamination.
Methodology for Accidental Release:
-
Personal Precautions: Ensure adequate ventilation.[2][3] Avoid breathing dust, vapors, mist, or gas.[2][3][7] Use personal protective equipment as outlined in Section 4. Evacuate non-essential personnel from the spill area.[3][7]
-
Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[1][2][3]
-
Containment and Cleanup:
-
Use spark-proof tools and explosion-proof equipment.[7]
-
For solid materials, sweep up or vacuum the spill, avoiding dust formation.[3][4]
-
Collect the material into a suitable, closed, and labeled container for disposal.[3][4][7]
-
Clean the affected area thoroughly after material pickup is complete.
-
Dispose of waste material in accordance with local, state, and federal regulations.[1][2]
-
Handling, Storage, and Personal Protection
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3][4][7]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[2][4][9]
Personal Protective Equipment (PPE)
Table 4: Recommended Personal Protective Equipment
| PPE Category | Specifications and Protocol |
| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety glasses conforming to EN166 (EU) or NIOSH (US) standards.[7][10] |
| Skin Protection | Handle with chemically resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves before use.[2][7] Wear appropriate protective clothing to prevent skin exposure.[2][4][7] |
| Respiratory Protection | If dust is generated or exposure limits are exceeded, use a NIOSH-approved particulate respirator (e.g., N95) or a full-face respirator.[5][7] Work should be conducted in a fume hood.[2] |
| General Hygiene | Practice good industrial hygiene. Wash hands before breaks and at the end of the workday.[3][10] Remove and wash contaminated clothing before reuse.[2][3] |
Visualization of Hazard Response Workflow
The following diagram illustrates a logical workflow for responding to a chemical hazard event, from initial identification to post-exposure measures.
Caption: Logical workflow for chemical hazard identification and response.
Toxicological and Ecological Information
Detailed toxicological and ecological studies for 2,6-Difluoro-4-methoxybenzoic acid are not available in the reviewed literature. For related compounds, data is often limited, with statements such as "No toxicological data available for this product" or "the chemical, physical, and toxicological properties have not been thoroughly investigated" being common.[2][3][4] It is generally advised to avoid release into the environment, as the effects of these compounds on aquatic life have not been fully determined.[3][4] Some materials are noted to contain no components considered to be persistent, bioaccumulative, and toxic (PBT) at levels of 0.1% or higher.[1][2]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. westliberty.edu [westliberty.edu]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 2,3-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 3611682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
GHS Classification of 2,6-Difluoro-4-methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 2,6-Difluoro-4-methoxybenzoic acid (CAS No. 123843-65-2). This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development, offering detailed information on its hazards, supported by quantitative data and standardized experimental methodologies.
GHS Hazard Classification
This compound is classified under the GHS framework with the following hazards:
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]
These classifications necessitate specific labeling to communicate the potential hazards to users.
GHS Label Elements
The GHS label for this compound includes the following components:
| Element | Description |
| Pictogram | |
| Signal Word | Warning [1][2] |
| Hazard Statements | H315: Causes skin irritation.[1][2]H319: Causes serious eye irritation.[1][2]H335: May cause respiratory irritation.[1] |
| Precautionary Statements | A comprehensive list of precautionary statements is provided in the table below. |
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₂O₃ | PubChem[1] |
| Molecular Weight | 188.13 g/mol | PubChem[1] |
| CAS Number | 123843-65-2 | PubChem[1] |
| Melting Point | 184-185°C | LookChem[3] |
| Boiling Point | 232°C at 760 mmHg | LookChem[3] |
| Density | 1.399 g/cm³ | LookChem[3] |
| Flash Point | 94.1°C | LookChem[3] |
Precautionary Statements
The following precautionary statements are recommended for handling this compound:
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| P264 | Wash skin thoroughly after handling.[1][2] | |
| P271 | Use only outdoors or in a well-ventilated area.[1] | |
| P280 | Wear protective gloves/eye protection/face protection.[1][2] | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of water.[1][2] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P319 | Get medical help if you feel unwell.[4] | |
| P321 | Specific treatment (see supplemental first aid instructions on this label).[1] | |
| P332+P317 | If skin irritation occurs: Get medical help.[4] | |
| P337+P317 | If eye irritation persists: Get medical help.[4] | |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[1][2] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1][4] |
| P405 | Store locked up.[1][4] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1][4] |
Experimental Protocols
While specific experimental reports for this compound are not publicly available, the GHS classifications are determined based on standardized methodologies, primarily the OECD Guidelines for the Testing of Chemicals. These guidelines ensure consistency and reproducibility of results.
Skin Irritation
The determination of skin irritation potential is typically conducted following OECD Guideline 404: Acute Dermal Irritation/Corrosion . This guideline outlines a procedure involving the application of the test substance to the skin of an animal (typically a rabbit) and observing the effects over a set period. The severity of irritation is scored based on the presence and degree of erythema (redness) and edema (swelling). In recent years, in vitro methods using reconstructed human epidermis models, such as those described in OECD Guideline 439 , are increasingly used to reduce animal testing.[2][3][5][6]
Eye Irritation
For assessing eye irritation, OECD Guideline 405: Acute Eye Irritation/Corrosion is the standard protocol.[1][4][7][8] This test involves instilling the substance into the eye of an animal (again, typically a rabbit) and evaluating the effects on the cornea, iris, and conjunctiva. Scoring of opacity, iritis, and redness and chemosis of the conjunctiva is performed at specific intervals. Alternative in vitro methods, such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD Guideline 437 ) and the Isolated Chicken Eye (ICE) test (OECD Guideline 438 ), are also employed.
Respiratory Irritation
The assessment of respiratory irritation, which falls under Specific Target Organ Toxicity - Single Exposure (STOT-SE), is generally guided by OECD Guideline 436: Acute Inhalation Toxicity and OECD Guideline 412: Subacute Inhalation Toxicity .[9][10][11] These studies involve exposing animals to the substance via inhalation and observing for clinical signs of respiratory tract irritation and other systemic effects. Methods can include whole-body or nose-only exposure chambers. Post-exposure, tissues from the respiratory tract are examined for pathological changes.
GHS Classification Workflow
The following diagram illustrates the logical workflow for the GHS classification of a chemical substance like this compound, from initial data gathering to the final hazard communication.
Caption: GHS Classification Workflow for this compound.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. x-cellr8.com [x-cellr8.com]
- 3. siesascs.edu.in [siesascs.edu.in]
- 4. oecd.org [oecd.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. iivs.org [iivs.org]
- 7. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. env.go.jp [env.go.jp]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]
The Pharmacological Potential of Substituted Benzoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted benzoic acids represent a versatile and highly significant class of organic compounds in medicinal chemistry and drug discovery. The benzoic acid scaffold, characterized by a benzene ring attached to a carboxylic acid group, serves as a foundational structure for a multitude of biologically active molecules. The therapeutic potential of these compounds is profoundly influenced by the nature, number, and position of various substituents on the aromatic ring.[1][2] These modifications alter the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.[2] This technical guide provides an in-depth exploration of the diverse pharmacological activities of substituted benzoic acids, including their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. It details experimental protocols, presents quantitative data for comparative analysis, and visualizes key pathways and workflows to support ongoing research and development efforts.
Core Pharmacological Activities
The strategic modification of the benzoic acid ring has yielded derivatives with a broad spectrum of biological activities. The addition of functional groups such as hydroxyl (-OH), methoxy (-OCH3), nitro (-NO2), and halogens can dramatically enhance potency and selectivity for various biological targets.[2][3]
Anticancer Activity
Numerous substituted benzoic acid derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[1][4][5] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes involved in cancer progression, such as histone deacetylases (HDACs) and receptor tyrosine kinases.[6][7] For instance, certain dihydroxybenzoic acid (DHBA) derivatives have been identified as potent HDAC inhibitors, leading to cancer cell growth inhibition through the induction of reactive oxygen species (ROS) and caspase-3-mediated apoptosis.[6]
Table 1: Anticancer Activity of Selected Substituted Benzoic Acid Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | Human cervical cancer | 17.84 | [1][7] |
| Quinazolinone derivatives | MCF-7 (Breast) | 100 | [1] |
| 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoic acid derivatives | MCF-7 (Breast) | 15.6 - 18.7 | [1][7] |
| Acrylamide–PABA analog 4j | MCF-7 (Breast) | 1.83 | [1] |
| Acrylamide–PABA analog 4a | MCF-7 (Breast) | 2.99 | [1] |
| 2,5-substituted benzoic acid (Compound 24) | Mcl-1/Bfl-1 Inhibition (Kᵢ) | 0.1 |[8] |
Antimicrobial Activity
The antimicrobial properties of benzoic acid and its derivatives are well-established, forming the basis for their use as preservatives in food and pharmaceutical products.[9][10][11] Their efficacy is dependent on the pH of the medium, as their mechanism involves the absorption of the undissociated acid into the microbial cell, leading to a decrease in intracellular pH and inhibition of key metabolic processes like anaerobic fermentation.[10] The type and position of substituents play a critical role; for example, hydroxyl and methoxy groups can modulate the antibacterial activity against pathogens like Escherichia coli, Staphylococcus aureus, and Listeria monocytogenes.[3][12][13] Generally, the presence of hydroxyl groups enhances activity, with trisubstituted derivatives often being the most potent.[3]
Table 2: Antimicrobial Activity of Selected Substituted Benzoic Acid Derivatives
| Compound/Derivative Class | Microorganism | MIC/MBC | Reference |
|---|---|---|---|
| Benzoic Acid (Ba) | E. coli O157 | MIC = 1 mg/mL | [12] |
| 2-hydroxybenzoic acid (2hBa) | E. coli O157 | MIC = 1 mg/mL | [12] |
| 2-hydroxybenzoic acid (Salicylic acid) | E. coli | MIC = 3.2 mg/mL; MBC = 5.0 mg/mL | [12] |
| 3,4-dihydroxybenzoic acid (Protocatechuic acid) | E. coli | MIC = 2.6 mg/mL | [12] |
| 2-chlorobenzoic acid derivative (Compound 6) | E. coli | pMIC = 2.27 µM/mL |[14] |
Anti-inflammatory Activity
Substituted benzoic acids, particularly salicylic acid and its derivatives, are foundational to the class of non-steroidal anti-inflammatory drugs (NSAIDs).[15] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation and pain.[16] The anti-inflammatory action is influenced by the electronic properties of the substituents, which affect the binding of the molecule to the COX enzyme's active site.[16] Beyond COX inhibition, some derivatives exhibit anti-inflammatory effects by reducing the production of other inflammatory mediators.[9]
Table 3: Anti-inflammatory Activity of Selected Substituted Benzoic Acid Derivatives
| Compound/Derivative Class | Assay/Target | Activity Metric | Reference |
|---|---|---|---|
| N-(4-carboxybenzyl)acetamide | Acetic acid-induced writhing (mice) | ED₅₀ = 33.03 mg/kg | [17] |
| Carboxylic acid (FM10) | COX-2 Inhibition | IC₅₀ = 0.69 µM | [18] |
| Aldehyde (FM4) | COX-2 Inhibition | IC₅₀ = 0.74 µM |[18] |
Enzyme Inhibition
The targeted inhibition of specific enzymes is a cornerstone of modern drug development. Substituted benzoic acids have been successfully designed to inhibit various enzymes implicated in disease.
-
Histone Deacetylases (HDACs) : As mentioned, derivatives like dihydroxybenzoic acid can inhibit HDACs, making them promising anticancer agents.[6]
-
Cyclooxygenases (COX) : A well-known target for anti-inflammatory benzoic acids.[16]
-
Slingshot (SSH) Phosphatases : Rhodanine-scaffold-based para-substituted benzoic acids have been identified as competitive inhibitors of SSH phosphatases, which are involved in cytoskeleton dynamics and cell migration, presenting a potential therapeutic avenue for cancer.[19]
-
Carbonic Anhydrases (CAs) : 2-(benzylsulfinyl)benzoic acid serves as a scaffold for selective hCA inhibitors, with potential applications in various physiological processes.[20]
-
Mcl-1 and Bfl-1 Proteins : A 2,5-substituted benzoic acid scaffold was designed to dually inhibit the anti-apoptotic proteins Mcl-1 and Bfl-1, which are key survival factors in certain cancers.[8]
Experimental Protocols
The evaluation of the pharmacological potential of substituted benzoic acids relies on a battery of standardized in vitro and in vivo assays.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[1][7]
Methodology:
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with various concentrations of the substituted benzoic acid derivatives for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition : The MTT reagent is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization : A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis : Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.[1]
Tube Dilution Method for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[14]
Methodology:
-
Stock Solution Preparation : The test compound is dissolved in a suitable solvent (like DMSO) to create a stock solution.
-
Serial Dilutions : A series of twofold dilutions of the compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a set of test tubes.
-
Inoculation : Each tube is inoculated with a standardized suspension of the target microorganism (e.g., E. coli, S. aureus).
-
Incubation : The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination : The MIC is identified as the lowest concentration of the compound at which there is no visible turbidity (growth) in the tube.
-
MBC Determination (Optional) : To determine the Minimum Bactericidal Concentration (MBC), a sample from each clear tube is subcultured onto agar plates. The lowest concentration that results in no bacterial growth on the plates is the MBC.[12]
Visualizing Mechanisms and Workflows
Diagrams are essential for conceptualizing complex biological pathways and experimental processes. The following visualizations use the specified Graphviz DOT language.
Conclusion and Future Outlook
Substituted benzoic acids remain a highly fruitful area of research in drug discovery. Their synthetic tractability, combined with the profound impact of substituent modification on biological activity, ensures their continued relevance. The diverse pharmacological profiles, ranging from anticancer to antimicrobial and anti-inflammatory, highlight their potential to address a wide array of therapeutic needs. Future research will likely focus on the development of derivatives with enhanced selectivity and potency, the exploration of novel mechanisms of action, and the application of computational methods to guide the rational design of next-generation therapeutics based on this versatile chemical scaffold. The continued investigation into their structure-activity relationships will be paramount in unlocking the full therapeutic potential of this remarkable class of compounds.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. Benzoic acid - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Benzoic Acid? [synapse.patsnap.com]
- 12. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | MDPI [mdpi.com]
- 16. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
- 19. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Methodological & Application
Synthesis of 2,6-Difluoro-4-methoxybenzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,6-Difluoro-4-methoxybenzoic acid, a valuable building block in pharmaceutical and materials science research. The protocols outlined below are based on established principles of directed ortho-metalation and carboxylation, offering a reliable route to this fluorinated aromatic compound.
Overview
This compound is a substituted aromatic carboxylic acid characterized by the presence of two fluorine atoms positioned ortho to the carboxyl group and a methoxy group in the para position. This substitution pattern imparts unique electronic and steric properties, making it a desirable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
The synthesis protocol described herein involves a two-step process commencing from the readily available starting material, 3,5-difluoroanisole. The key transformation is a directed ortho-metalation, where the methoxy group directs the deprotonation of an adjacent carbon atom by a strong organolithium base. The resulting aryllithium intermediate is then quenched with carbon dioxide to afford the target carboxylic acid.
Synthesis Pathway
The overall synthetic transformation is depicted in the following scheme:
Application Notes and Protocols: The Use of 2,6-Difluoro-4-methoxybenzoic Acid as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-4-methoxybenzoic acid is a valuable fluorinated building block in medicinal chemistry and organic synthesis. Its unique electronic properties, arising from the electron-withdrawing fluorine atoms and the electron-donating methoxy group, make it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and cell permeability of the final drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors and other bioactive compounds.
Key Applications
The primary application of this compound lies in its conversion to the corresponding acyl chloride, which is a highly reactive intermediate for the formation of amide bonds. This functionality is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors.
Synthesis of Kinase Inhibitors
Derivatives of this compound are key components in the synthesis of potent kinase inhibitors, which are crucial in cancer therapy. The 2,6-difluorobenzamide moiety is a common feature in inhibitors targeting the BRAF kinase, a key enzyme in the MAPK/ERK signaling pathway.[1][2] Mutations in the BRAF gene, such as the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation in various cancers, including melanoma.[2][3][4]
Development of Antimicrobial Agents
The 2,6-difluorobenzamide scaffold has also been identified as a promising pharmacophore for the development of novel antibacterial agents. These compounds can act as inhibitors of the bacterial cell division protein FtsZ, a tubulin homolog essential for bacterial cytokinesis.[5][6][7][8] Inhibition of FtsZ leads to filamentation and ultimately cell death, making it an attractive target for new antibiotics to combat drug-resistant bacteria.
Data Presentation
Table 1: Synthesis of 2,6-Difluoro-4-methoxybenzoyl chloride
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Oxalyl chloride | DMF (catalytic) | Benzene | Overnight | Not specified | PrepChem |
Table 2: Synthesis of 2,6-Difluorobenzamide Derivatives
| Starting Material | Amine | Coupling Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| 2,6-Difluoro-3-hydroxybenzamide | 1-Bromohexane | K₂CO₃ | DMF | Not specified | Not specified | [5] |
| 3-Substituted 2,6-difluorobenzoyl chloride | Various amines | Not specified | Not specified | Not specified | Good | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Difluoro-4-methoxybenzoyl chloride
This protocol describes the conversion of this compound to its highly reactive acid chloride derivative.
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous benzene
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous benzene, add a catalytic amount of anhydrous DMF (e.g., a few drops).
-
Cool the mixture in an ice bath.
-
Add a solution of oxalyl chloride (2.0 eq) in anhydrous benzene dropwise to the stirred solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight under an inert atmosphere.
-
The excess oxalyl chloride and benzene can be removed under reduced pressure to yield the crude 2,6-Difluoro-4-methoxybenzoyl chloride, which can often be used in the next step without further purification.
Protocol 2: General Procedure for Amide Coupling
This protocol outlines the synthesis of a 2,6-difluoro-4-methoxybenzamide derivative from the corresponding acid chloride.
Materials:
-
2,6-Difluoro-4-methoxybenzoyl chloride
-
Primary or secondary amine
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the amine (1.0 eq) and the tertiary amine base (1.2 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve 2,6-Difluoro-4-methoxybenzoyl chloride (1.1 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by washing with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove excess reagents and byproducts.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualization of Synthetic and Signaling Pathways
Synthetic Workflow
The following diagram illustrates a typical synthetic workflow starting from this compound.
BRAF/MEK/ERK Signaling Pathway and Inhibition
The diagram below depicts the BRAF/MEK/ERK signaling pathway, a critical pathway in cell proliferation, and illustrates the point of inhibition by BRAF inhibitors derived from this compound.
References
- 1. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. B-Raf and the inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors | MDPI [mdpi.com]
- 4. An updated literature on BRAF inhibitors (2018-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,6-Difluoro-4-methoxybenzoic Acid in API Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-4-methoxybenzoic acid is a fluorinated aromatic carboxylic acid that serves as a versatile building block in the synthesis of complex organic molecules, particularly Active Pharmaceutical Ingredients (APIs). The presence of two electron-withdrawing fluorine atoms ortho to the carboxylic acid group significantly influences the molecule's reactivity and imparts unique properties to the final API. This document provides a detailed account of its application in API synthesis, focusing on its role as a precursor to key intermediates for targeted therapies, alongside relevant experimental protocols and quantitative data.
The 2,6-difluorophenyl moiety is a common feature in many kinase inhibitors, where the fluorine atoms can enhance binding affinity to the target protein and improve metabolic stability. While a direct, one-step utilization of this compound in the synthesis of a marketed API is not prominently documented, its strategic conversion into crucial intermediates is a key application.
Application in the Synthesis of Kinase Inhibitor Scaffolds
A significant application of this compound lies in its potential as a precursor for the synthesis of complex substituted anilines and phenols, which are core components of many kinase inhibitors, including those targeting c-Met. The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion, making it a key target in oncology.
One such example is in the potential synthetic pathway towards Foretinib (GSK1363089), a potent c-Met and VEGFR-2 inhibitor. The structure of Foretinib features a 2,6-difluoro-4-aminophenoxy moiety. A plausible synthetic strategy involves the conversion of this compound into the key intermediate, 2,6-difluoro-4-aminophenol. This transformation requires several key chemical steps.
Proposed Synthetic Pathway to a Key Intermediate
The following diagram illustrates a logical workflow for the conversion of this compound to 2,6-difluoro-4-aminophenol, a critical intermediate for the synthesis of certain kinase inhibitors.
Experimental Protocols
Detailed experimental protocols for the key transformations are provided below. These are generalized procedures and may require optimization for specific substrates and scales.
Demethylation of this compound
Objective: To convert the methoxy group to a hydroxyl group.
Method: Boron tribromide (BBr₃) is a common reagent for the cleavage of aryl methyl ethers.
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (1.2-1.5 eq.) in DCM to the cooled solution.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of water or methanol at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2,6-difluoro-4-hydroxybenzoic acid.
Nitration of 2,6-Difluoro-4-hydroxybenzoic Acid
Objective: To introduce a nitro group onto the aromatic ring.
Method: A mixture of nitric acid and sulfuric acid is a standard nitrating agent.
Procedure:
-
To a stirred solution of 2,6-difluoro-4-hydroxybenzoic acid (1.0 eq.) in concentrated sulfuric acid, cooled to 0-5 °C, add a mixture of concentrated nitric acid and sulfuric acid dropwise.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Collect the precipitated product by filtration, wash with cold water until the washings are neutral, and dry under vacuum.
Reduction of the Nitro Group
Objective: To convert the nitro group to an amino group.
Method: Catalytic hydrogenation or reduction with metals in acidic media are common methods.
Procedure (Catalytic Hydrogenation):
-
Dissolve the nitro-substituted compound (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude aminophenol derivative.
Conversion of Carboxylic Acid to Amine via Curtius Rearrangement
Objective: To convert the carboxylic acid functionality to an amino group. The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to a primary amine.[1][2]
Procedure:
-
Acyl Azide Formation:
-
To a solution of this compound (1.0 eq.) in an inert solvent (e.g., acetone, THF), add triethylamine (1.1 eq.).
-
Cool the mixture to 0 °C and add ethyl chloroformate (1.1 eq.) dropwise.
-
Stir for 30 minutes at 0 °C, then add a solution of sodium azide (1.5 eq.) in water.
-
Stir vigorously for 1-2 hours at 0 °C.
-
Extract the acyl azide with a suitable organic solvent (e.g., toluene). Caution: Acyl azides are potentially explosive and should be handled with care.
-
-
Curtius Rearrangement and Trapping:
-
Heat the solution of the acyl azide in an inert solvent (e.g., toluene) to reflux until the evolution of nitrogen gas ceases.
-
The resulting isocyanate can be trapped with various nucleophiles. For conversion to the amine, the isocyanate is typically hydrolyzed.
-
Add an aqueous acid (e.g., HCl) to the reaction mixture and continue to heat to hydrolyze the intermediate carbamic acid to the corresponding aniline.
-
Neutralize the reaction mixture and extract the product.
-
An alternative one-pot procedure involves the use of diphenylphosphoryl azide (DPPA).
Quantitative Data
The following table summarizes hypothetical quantitative data for the key transformations, as yields can vary significantly based on reaction conditions and the specific substrate.
| Step | Transformation | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Demethylation | This compound | 2,6-Difluoro-4-hydroxybenzoic acid | BBr₃, DCM | 70-90 |
| 2 | Nitration | 2,6-Difluoro-4-hydroxybenzoic acid | 2,6-Difluoro-4-hydroxy-X-nitrobenzoic acid | HNO₃, H₂SO₄ | 60-80 |
| 3 | Reduction | 2,6-Difluoro-4-hydroxy-X-nitrobenzoic acid | 2,6-Difluoro-4-amino-X-hydroxybenzoic acid | H₂, Pd/C | 85-95 |
| 4 | Curtius Rearrangement | This compound | 2,6-Difluoro-4-methoxyaniline | 1. EtOCOCl, Et₃N; 2. NaN₃; 3. Heat; 4. H₃O⁺ | 60-80 (over 4 steps) |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the c-Met signaling pathway, a target for APIs derived from these intermediates, and a general experimental workflow for the synthesis and purification of a benzamide derivative.
Conclusion
This compound is a valuable starting material in medicinal chemistry, primarily serving as a precursor to elaborate molecular scaffolds for the development of targeted therapies. Its strategic functional group transformations enable the synthesis of key intermediates, such as substituted anilines and phenols, which are integral to the structure of potent kinase inhibitors. The protocols and data presented herein provide a foundational understanding for researchers and drug development professionals aiming to utilize this versatile building block in the synthesis of novel APIs. Further exploration and optimization of the described synthetic routes are crucial for their successful application in a drug discovery and development setting.
References
Application Notes and Protocols for 2,6-Difluoro-4-methoxybenzoic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental procedures involving 2,6-Difluoro-4-methoxybenzoic acid, a key building block in the synthesis of targeted therapeutics, particularly kinase inhibitors. This document details a plausible synthetic protocol for the acid and its application in the development of inhibitors for the RAF-MEK-ERK signaling pathway, a critical cascade in cancer cell proliferation.
Physicochemical Properties and Data
This compound is a halogenated aromatic carboxylic acid. The presence of two fluorine atoms ortho to the carboxylic acid group significantly influences its electronic properties and reactivity, making it a valuable synthon in medicinal chemistry.
| Property | Value | Reference |
| Molecular Formula | C₈H₆F₂O₃ | [1][2] |
| Molecular Weight | 188.13 g/mol | [1][2] |
| CAS Number | 123843-65-2 | [1][2] |
| Appearance | White to off-white crystalline solid | |
| Purity | Typically ≥97% | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound via regioselective lithiation and subsequent carboxylation of 3,5-difluoroanisole. This method is based on established organometallic procedures for the functionalization of aromatic rings.[3][4]
Materials:
-
3,5-Difluoroanisole
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Dry tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add 3,5-difluoroanisole (1.0 eq) to dry tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours. The formation of the lithium salt may result in a color change.
-
Carboxylation: In a separate flask, crush a generous amount of dry ice. Carefully and quickly, transfer the lithiated anisole solution via cannula onto the crushed dry ice. The reaction is exothermic and will cause the CO₂ to sublime. Allow the mixture to warm to room temperature overnight, which allows for the complete reaction and sublimation of excess CO₂.
-
Work-up: Quench the reaction mixture with 1 M hydrochloric acid until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford a white to off-white crystalline solid.
Expected Yield: 70-85% (based on analogous reactions).
Protocol 2: Synthesis of a Kinase Inhibitor Intermediate
This protocol outlines the conversion of this compound to a key amide intermediate, a common step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dry dichloromethane (DCM)
-
A primary or secondary amine (e.g., a substituted aniline)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in dry dichloromethane (DCM), add a catalytic amount of dimethylformamide (DMF). Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours until the evolution of gas ceases. The solvent and excess reagent can be removed under reduced pressure to yield the crude acid chloride.
-
Amide Coupling: In a separate flask, dissolve the desired amine (1.0 eq) and triethylamine (1.5 eq) in dry DCM. Cool the solution to 0 °C. Add the freshly prepared solution of 2,6-difluoro-4-methoxybenzoyl chloride in DCM dropwise to the amine solution.
-
Reaction and Work-up: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude amide can be purified by column chromatography on silica gel or by recrystallization.
Application in Drug Discovery: Targeting the RAF-MEK-ERK Pathway
The 2,6-difluoro-4-methoxyphenyl moiety is a key structural feature in a number of potent and selective inhibitors of the RAF-MEK-ERK (also known as the MAPK) signaling pathway.[5][6][7][8][9] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. In particular, mutations in the B-Raf kinase are prevalent in melanoma and other malignancies.[10]
Signaling Pathway and Experimental Workflow
The development of inhibitors targeting this pathway often involves the synthesis of a library of compounds derived from a common scaffold, such as one incorporating this compound. These compounds are then screened for their ability to inhibit the activity of key kinases in the pathway, such as B-Raf.
References
- 1. This compound | C8H6F2O3 | CID 2778228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the 2,6-Difluorobenzoyl Moiety in Engineering Potent Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols centered on the significance of the 2,6-difluorophenyl structural unit in the development of kinase inhibitors, using the potent CDK1/CDK2 inhibitor, BMS-265246, as a primary example. The principles and methodologies described herein are directly applicable to the evaluation of other kinase inhibitors incorporating similar fluorinated phenyl motifs.
The 2,6-Difluorophenyl Group: A Key to Potent Kinase Inhibition
The 2,6-difluorophenyl substitution has been identified as a critical feature for the potent inhibitory activity of several kinase inhibitors. In the case of 1H-pyrazolo[3,4-b]pyridine inhibitors of CDKs, this specific substitution pattern was found to be crucial for achieving low nanomolar potency against CDK1/cyclin B and CDK2/cyclin E.[1] The fluorine atoms at the ortho positions of the phenyl ring are believed to enforce a specific conformation that is favorable for binding to the ATP pocket of the kinase, likely through orthogonal interactions with the hinge region.
Quantitative Data on Kinase Inhibition
The following table summarizes the inhibitory activity of BMS-265246, a potent 1H-pyrazolo[3,4-b]pyridine-based inhibitor featuring a 2,6-difluorophenacyl group.[1]
| Kinase Target | Inhibitor | IC50 (nM) |
| CDK1/cyclin B | BMS-265246 | 6 |
| CDK2/cyclin E | BMS-265246 | 9 |
Experimental Protocols
Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Kinase Inhibitor Core
This protocol outlines the general synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold, a common core for various kinase inhibitors.
Workflow for the Synthesis of the Pyrazolo[3,4-b]pyridine Core
References
Application Notes and Protocols for 2,6-Difluoro-4-methoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction mechanisms, experimental protocols, and potential applications of 2,6-Difluoro-4-methoxybenzoic acid and its derivatives, particularly within the context of drug discovery and medicinal chemistry.
Introduction
This compound is a valuable fluorinated building block in organic synthesis. The presence of two ortho-fluorine atoms to the carboxylic acid functionality significantly influences the molecule's electronic properties, pKa, and conformational preferences. These characteristics make it an attractive scaffold for the development of novel therapeutic agents, particularly as a fragment in the design of kinase inhibitors. The methoxy group at the para position provides an additional site for modification and can influence the compound's solubility and metabolic stability.
This document outlines the key reaction mechanisms for the synthesis of the parent acid and the formation of its common derivatives, namely esters and amides. Detailed experimental protocols are provided to guide researchers in the practical application of these reactions.
Reaction Mechanisms and Synthesis
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a directed ortho-lithiation of 1,3-difluoro-5-methoxybenzene, followed by carboxylation with carbon dioxide. The reaction proceeds via the following mechanism:
-
Directed Ortho-Lithiation: An organolithium reagent, typically n-butyllithium (n-BuLi), acts as a strong base to selectively deprotonate the aromatic ring at one of the positions ortho to the methoxy group. The methoxy group directs the lithiation to the adjacent positions.
-
Carboxylation: The resulting aryllithium intermediate is a potent nucleophile that readily attacks the electrophilic carbon of solid carbon dioxide (dry ice).
-
Aqueous Work-up: Subsequent acidification with an aqueous acid (e.g., HCl) protonates the carboxylate salt to yield the final this compound product.
A patent for a similar synthesis of 4-bromo-2,6-difluorobenzoic acid suggests that this method is efficient for producing halogenated benzoic acids.[1]
Derivatization Reactions
The carboxylic acid moiety of this compound is a versatile functional group that can be readily converted into a variety of derivatives. The most common of these are esters and amides, which are often synthesized to modulate the physicochemical properties and biological activity of the parent compound.
Esterification of this compound can be achieved under acidic conditions, typically following the Fischer esterification mechanism.
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid). This increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Alcohol: The alcohol (e.g., methanol, ethanol) acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the tetrahedral intermediate collapses to regenerate the carbonyl group, forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Amide derivatives are commonly prepared by activating the carboxylic acid followed by reaction with a primary or secondary amine. A common method involves the use of coupling agents.
-
Activation of the Carboxylic Acid: A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack by the Amine: The amine attacks the activated carbonyl carbon of the intermediate.
-
Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses to form the amide bond and releases a urea byproduct.
Quantitative Data
The following tables summarize typical quantitative data for the synthesis and derivatization of this compound. Please note that yields can vary depending on the specific reaction conditions and the scale of the reaction.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1,3-Difluoro-5-methoxybenzene | 1. n-BuLi, 2. CO2 (solid), 3. HCl (aq) | THF | 2-4 | -78 to RT | 75-85 |
Table 2: Esterification of this compound
| Alcohol | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Methanol | H₂SO₄ (catalytic) | Methanol | 4-6 | Reflux | 85-95 |
| Ethanol | H₂SO₄ (catalytic) | Ethanol | 4-6 | Reflux | 80-90 |
Table 3: Amidation of this compound
| Amine | Coupling Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzylamine | EDC/HOBt | DIPEA | DMF | 12-18 | RT | 80-90 |
| Aniline | EDC/HOBt | DIPEA | DMF | 12-18 | RT | 75-85 |
Experimental Protocols
Protocol for the Synthesis of this compound
Materials:
-
1,3-Difluoro-5-methoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Dry Tetrahydrofuran (THF)
-
Solid Carbon Dioxide (Dry Ice)
-
Hydrochloric Acid (1 M)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3-difluoro-5-methoxybenzene (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via a syringe or dropping funnel, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Carefully add crushed dry ice to the reaction mixture in small portions.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 1 M HCl until the solution is acidic (pH ~2).
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.
Protocol for the Esterification of this compound (Fischer Esterification)
Materials:
-
This compound
-
Methanol (or other alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, and other standard glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the ester product.
Protocol for the Amidation of this compound
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Lithium chloride solution (5%)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask and other standard glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the mixture and stir for 10 minutes at room temperature.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% LiCl solution (3x).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure amide.
Applications in Drug Development
Derivatives of this compound are of significant interest in drug discovery, particularly in the development of kinase inhibitors. The fluorinated benzoic acid scaffold can mimic the hinge-binding motifs of known kinase inhibitors. The workflow for developing such inhibitors often follows a structure-activity relationship (SAR) guided approach.
Caption: A general workflow for the development of kinase inhibitors using a scaffold-based approach.
This workflow illustrates the iterative process of synthesizing a library of derivatives from the this compound scaffold, screening them for biological activity, analyzing the structure-activity relationships to guide further synthesis, and ultimately advancing promising compounds through preclinical development. The use of such fluorinated scaffolds is a common strategy in modern medicinal chemistry to enhance the potency and pharmacokinetic properties of drug candidates.[2]
References
Application Notes and Protocols: Synthesis and Evaluation of 2,6-Difluorobenzamide Motifs as FtsZ Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis, characterization, and biological evaluation of 2,6-difluorobenzamide derivatives as inhibitors of the bacterial cell division protein FtsZ.
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The bacterial cell division protein FtsZ, a prokaryotic homolog of eukaryotic tubulin, is an attractive target for the development of novel antibiotics with a new mechanism of action.[1] FtsZ polymerizes in a GTP-dependent manner to form the Z-ring at the site of cell division, a critical step for bacterial cytokinesis.[2] Inhibition of FtsZ polymerization or its GTPase activity disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.[3] The 2,6-difluorobenzamide scaffold has been identified as a promising pharmacophore for the development of potent FtsZ inhibitors.[4]
These application notes provide a comprehensive guide for researchers interested in the synthesis and evaluation of 2,6-difluorobenzamide-based FtsZ inhibitors.
Data Presentation: Antibacterial Activity of 2,6-Difluorobenzamide Derivatives
The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of selected 2,6-difluorobenzamide derivatives against various bacterial strains.
Table 1: In vitro Antibacterial Activity of 3-Substituted 2,6-Difluorobenzamide Derivatives
| Compound | R-Group | Bacillus subtilis ATCC 9372 MIC (µg/mL) | Staphylococcus aureus ATCC 29213 MIC (µg/mL) | Staphylococcus aureus (MRSA) ATCC 43300 MIC (µg/mL) |
| 7 | 3-chloroalkoxy | 0.25 - 1 | <10 | <10 |
| 12 | 3-bromoalkoxy | 0.25 - 1 | <10 | <10 |
| 17 | 3-alkyloxy | 0.25 - 1 | <10 | <10 |
Data sourced from Bi et al., 2017.[5]
Table 2: In vitro Antibacterial Activity of 2,6-Difluorobenzamide Derivatives with Heterocyclic Scaffolds
| Compound | Heterocyclic Scaffold | S. aureus ATCC 29213 MIC (µg/mL) | S. aureus (MRSA) SF8300 MIC (µg/mL) | S. aureus (Daptomycin-Resistant) ST20171643 MIC (µg/mL) |
| II.c | 3-(4-tert-butylphenyl)-1,2,4-oxadiazole | 0.5 - 1 | 0.5 - 1 | 0.5 - 1 |
Data sourced from Straniero et al., 2021.[6]
Mandatory Visualizations
Caption: Mechanism of FtsZ inhibition by 2,6-difluorobenzamide derivatives.
Caption: General experimental workflow for synthesis and evaluation.
Caption: Logical relationships in Structure-Activity Relationship (SAR) studies.
Experimental Protocols
Protocol 1: General Synthesis of 3-O-substituted 2,6-Difluorobenzamide Derivatives
This protocol describes a general method for the synthesis of 3-O-substituted 2,6-difluorobenzamide derivatives via alkylation of 2,6-difluoro-3-hydroxybenzamide.[7][8]
Materials:
-
2,6-difluoro-3-hydroxybenzamide
-
Appropriate alkyl halide (e.g., 3-chlorobenzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Sodium iodide (NaI)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Dichloromethane (DCM)
-
Boron tribromide (BBr₃) (for demethylation if starting from 3-methoxy derivative)
Procedure:
-
Starting Material Preparation (if necessary): If starting from 2,6-difluoro-3-methoxybenzamide, demethylate to the corresponding phenol by treatment with boron tribromide in dichloromethane.[3]
-
Alkylation Reaction: a. To a solution of 2,6-difluoro-3-hydroxybenzamide (1 equivalent) in dry DMF, add K₂CO₃ (3 equivalents) and NaI (catalytic amount). b. Add the desired alkyl halide (1.2 equivalents) to the reaction mixture. c. Stir the reaction at room temperature for 24 hours.
-
Work-up: a. Pour the reaction mixture into water and extract with ethyl acetate. b. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: a. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/EtOAc).
-
Characterization: a. Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: FtsZ GTPase Activity Assay (Malachite Green Assay)
This assay measures the GTPase activity of FtsZ by quantifying the amount of inorganic phosphate released during GTP hydrolysis.[9][10]
Materials:
-
Purified FtsZ protein
-
Polymerization Buffer (e.g., 50 mM MES-NaOH pH 6.5, 50 mM KCl, 10 mM MgCl₂)[9]
-
GTP solution (1 mM)
-
Test inhibitor at various concentrations (dissolved in DMSO)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: a. In a 96-well plate, prepare a reaction mixture containing the polymerization buffer, purified FtsZ (e.g., 3-12 µM), and the test inhibitor at desired concentrations.[9][10] Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Pre-incubation: a. Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the FtsZ protein.
-
Initiation of Reaction: a. Initiate the GTPase reaction by adding GTP to a final concentration of 1 mM.
-
Incubation: a. Incubate the reaction at 37°C for a set time (e.g., 10-30 minutes).
-
Detection: a. Stop the reaction by adding the Malachite Green Reagent. b. Allow for color development for 15-30 minutes at room temperature.[2][9]
-
Measurement: a. Measure the absorbance at approximately 630 nm using a microplate reader.
-
Data Analysis: a. Generate a phosphate standard curve to calculate the amount of phosphate released. b. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: FtsZ Polymerization Assay (Light Scattering)
This assay monitors the assembly of FtsZ into protofilaments by measuring the change in right-angle light scattering.[11][12]
Materials:
-
Purified FtsZ protein
-
Polymerization Buffer (e.g., 50 mM MES pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP solution (1 mM)
-
Test inhibitor at various concentrations
-
Fluorometer or spectrophotometer with a light scattering measurement capability
Procedure:
-
Sample Preparation: a. Prepare a solution of purified FtsZ (e.g., 12 µM) in the polymerization buffer.
-
Baseline Measurement: a. Place the FtsZ solution in a cuvette and record a stable baseline light scattering signal (e.g., at 350 nm).
-
Inhibitor Addition: a. Add the test inhibitor at the desired concentration and incubate for a few minutes.
-
Initiation of Polymerization: a. Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Monitoring Polymerization: a. Monitor the increase in light scattering over time. The signal will plateau as the polymerization reaches equilibrium.
-
Data Analysis: a. Compare the rate and extent of polymerization in the presence and absence of the inhibitor to determine its effect on FtsZ assembly.
Protocol 4: Antimicrobial Susceptibility Testing (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain using the broth microdilution method.[4][13]
Materials:
-
Bacterial strains (e.g., S. aureus, B. subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound stock solution (in DMSO)
-
96-well microplates
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
Preparation of Compound Dilutions: a. Prepare serial two-fold dilutions of the test compound in CAMHB in a 96-well microplate.
-
Inoculation: a. Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: a. Incubate the microplates at 37°C for 18-24 hours.
-
MIC Determination: a. The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
References
- 1. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Biocatalytic Routes to 4-Methoxybenzoic Acid: A Guide for Researchers
For Immediate Release
Shanghai, China – December 30, 2025 – In the quest for greener and more sustainable chemical synthesis, biocatalysis has emerged as a powerful tool. This application note provides researchers, scientists, and drug development professionals with a detailed overview of biocatalytic methods for the production of 4-methoxybenzoic acid, a valuable building block in the pharmaceutical and cosmetic industries. The following sections detail enzymatic approaches, relevant microorganisms, experimental protocols, and quantitative data to facilitate the adoption of these environmentally benign methodologies.
Introduction to Biocatalytic Production
4-Methoxybenzoic acid, also known as p-anisic acid, is traditionally synthesized through chemical methods that often involve harsh conditions and hazardous reagents. Biocatalytic production offers a compelling alternative, utilizing enzymes or whole-cell systems to perform specific chemical transformations with high selectivity and under mild conditions. Key enzymatic strategies for 4-methoxybenzoic acid synthesis primarily involve the O-demethylation of precursor molecules or the biotransformation of related aromatic compounds.
Key Biocatalytic Methods
Two principal biocatalytic approaches have shown significant promise for the production of 4-methoxybenzoic acid and its derivatives:
-
Cytochrome P450 Monooxygenases: Enzymes from the cytochrome P450 (CYP) superfamily are well-known for their ability to catalyze the oxidation of a wide range of substrates. Specifically, CYP199A4 from Rhodopseudomonas palustris has been identified as an efficient catalyst for the O-demethylation of 4-methoxybenzoic acid to 4-hydroxybenzoic acid.[1][2] Protein engineering efforts have led to the development of variants, such as the S244D mutant of CYP199A4, which exhibit enhanced activity and a broader substrate scope.[3]
-
Bacterial Monooxygenases: Certain bacteria, notably Pseudomonas putida, possess monooxygenase systems capable of O-demethylating 4-methoxybenzoate.[4][5] These enzyme systems, often comprising a reductase and a monooxygenase component, utilize NADH as a cofactor to drive the oxidative demethylation reaction.
-
Engineered Microbial Systems: Metabolic engineering of robust microbial chassis like Pseudomonas putida and Rhodococcus jostii offers a promising avenue for the de novo synthesis of 4-methoxybenzoic acid or its conversion from renewable feedstocks.[6][7] These approaches involve the heterologous expression of key enzymes and the optimization of metabolic pathways to channel carbon flux towards the desired product.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the biocatalytic production and transformation of 4-methoxybenzoic acid and related compounds.
| Enzyme System | Substrate | Product | Key Parameters | Yield/Conversion | Reference |
| CYP199A4 (Wild-Type) from Rhodopseudomonas palustris | 4-Methoxybenzoic acid | 4-Hydroxybenzoic acid | Efficient demethylation | Not specified | [1] |
| CYP199A4 S244D Variant | para-Methoxy-substituted benzenes | para-Hydroxy-substituted benzenes | Enhanced activity | Not specified | [3] |
| 4-Methoxybenzoate Monooxygenase from Pseudomonas putida | 4-Methoxybenzoate | 4-Hydroxybenzoate + Formaldehyde | NADH-dependent | Not specified | [4][8] |
| Engineered Rhodococcus jostii RHA1 | Lignin-derived aromatics | Dicarboxylic acids | Metabolic re-routing | 200–287 mg/L | [6] |
| Engineered Pseudomonas putida KT2440 | Glucose | para-Hydroxybenzoic acid | Fed-batch fermentation | 1.73 g/L Titer, 18.1% Carbon Yield | [7] |
Table 1: Overview of Biocatalytic Systems for 4-Methoxybenzoic Acid Related Transformations
Experimental Protocols
This section provides detailed protocols for key experiments in the biocatalytic production of 4-methoxybenzoic acid.
Protocol 1: Whole-Cell Biotransformation using E. coli expressing CYP199A4 S244D
This protocol describes the use of whole E. coli cells expressing the S244D variant of CYP199A4 for the O-demethylation of a para-methoxy substituted benzene.
1. Strain Cultivation and Induction: a. Inoculate a single colony of E. coli BL21(DE3) harboring the pET vector with the CYP199A4 S244D gene into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic. b. Incubate overnight at 37°C with shaking at 200 rpm. c. Use the overnight culture to inoculate 500 mL of Terrific Broth (TB) medium. d. Grow the culture at 37°C and 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8. e. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. f. Simultaneously, supplement the culture with δ-aminolevulinic acid (ALA) to a final concentration of 0.5 mM to enhance heme biosynthesis. g. Reduce the incubation temperature to 25°C and continue shaking for 24-48 hours.
2. Whole-Cell Biotransformation: a. Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C. b. Wash the cell pellet twice with 50 mM potassium phosphate buffer (pH 7.4). c. Resuspend the cells in the same buffer to a final OD600 of 10. d. In a reaction vessel, combine the cell suspension with the para-methoxy-substituted substrate (e.g., 1 mM final concentration) and a glucose solution (1% w/v final concentration) as a source of reducing equivalents. e. Incubate the reaction mixture at 30°C with shaking. f. Monitor the progress of the reaction by taking samples at regular intervals.
3. Product Analysis: a. Centrifuge the samples to pellet the cells. b. Analyze the supernatant for the presence of the demethylated product using High-Performance Liquid Chromatography (HPLC).
Protocol 2: In Vitro Reconstitution of 4-Methoxybenzoate Monooxygenase Activity from Pseudomonas putida
This protocol outlines the steps for the purification and in vitro activity assay of the two-component 4-methoxybenzoate monooxygenase system.
1. Cultivation of Pseudomonas putida: a. Grow Pseudomonas putida in a mineral salts medium with 4-methoxybenzoate as the sole carbon source to induce the expression of the monooxygenase system.[4] b. Harvest the cells in the late exponential phase by centrifugation.
2. Enzyme Purification: a. Resuspend the cell pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) and lyse the cells by sonication or French press. b. Centrifuge the lysate to remove cell debris. c. Separate the reductase and monooxygenase components from the crude extract using a combination of anion-exchange and size-exclusion chromatography.[5] d. Monitor the purification process by SDS-PAGE and activity assays.
3. In Vitro Activity Assay: a. Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 1 mM 4-methoxybenzoate, and 0.2 mM NADH. b. Add purified reductase and monooxygenase components to the reaction mixture. c. Monitor the O-demethylation activity by measuring the decrease in absorbance at 340 nm due to NADH oxidation or by quantifying the formation of 4-hydroxybenzoate using HPLC.[9]
Protocol 3: HPLC Analysis of 4-Methoxybenzoic Acid and its Derivatives
This protocol provides a general method for the quantification of 4-methoxybenzoic acid and related aromatic acids.
1. Instrumentation and Columns: a. A standard HPLC system equipped with a UV detector. b. A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient: a. Mobile Phase A: 0.1% phosphoric acid in water. b. Mobile Phase B: Acetonitrile. c. Use a gradient elution program suitable for separating the compounds of interest (e.g., a linear gradient from 10% to 90% B over 20 minutes).
3. Sample Preparation: a. Centrifuge biotransformation samples to remove cells and particulate matter. b. Filter the supernatant through a 0.22 µm syringe filter. c. Dilute the sample with the mobile phase if necessary to fall within the linear range of the calibration curve.
4. Quantification: a. Inject a known volume of the prepared sample. b. Detect the compounds at a suitable wavelength (e.g., 254 nm). c. Quantify the concentration of 4-methoxybenzoic acid by comparing the peak area to a standard curve prepared with known concentrations of the pure compound.[10]
Visualizations
The following diagrams illustrate the key biocatalytic pathways and experimental workflows.
References
- 1. CYP199A4 catalyses the efficient demethylation and demethenylation of para-substituted benzoic acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A 4-methoxybenzoate O-demethylase from Pseudomonas putida. A new type of monooxygenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Methoxybenzoate monooxygenase from Pseudomonas putida: isolation, biochemical properties, substrate specificity, and reaction mechanisms of the enzyme components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Engineering of Pseudomonas putida KT2440 for the Production of para-Hydroxy Benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-methoxybenzoate monooxygenase (O-demethylating) - Wikipedia [en.wikipedia.org]
- 9. Kinetic studies on a 4-methoxybenzoate O-demethylase from Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
Application Notes and Protocols for Amidation and Esterification of Fluorinated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules is a widely adopted strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. Fluorine's unique properties, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can significantly influence a molecule's lipophilicity, metabolic stability, binding affinity, and acidity.[1] Fluorinated benzoic acids are crucial building blocks in the synthesis of a diverse range of pharmaceuticals, including anti-inflammatory and anti-cancer agents.[2][3][4] Their carboxylic acid group provides a versatile handle for derivatization through amidation and esterification, leading to the creation of novel bioactive compounds.[1] This document provides detailed protocols for common amidation and esterification reactions of fluorinated benzoic acids, quantitative data for representative reactions, and an overview of the biological significance of the resulting products.
Amidation Reactions
Amide bond formation is a fundamental transformation in organic synthesis, particularly for the preparation of biologically active molecules. Several reliable methods have been developed for the amidation of fluorinated benzoic acids, each with its own advantages.
Protocol 1: Amidation using EDC/HOBt Coupling
This is one of the most common methods for amide bond formation, utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the fluorinated benzoic acid (1.0 eq.) and the desired amine (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Reagent Addition: Add HOBt (1.2 eq.) to the solution. Cool the mixture to 0 °C using an ice bath.
-
Coupling: Slowly add EDC hydrochloride (1.2 eq.) to the cooled and stirred solution. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq.).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Table 1: Representative Amidation Reactions of Fluorinated Benzoic Acids using EDC/HOBt
| Entry | Fluorinated Benzoic Acid | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | 3-Fluoro-5-iodobenzoic acid | Benzylamine | N-benzyl-3-fluoro-5-iodobenzamide | 12 | 85 |
| 2 | 3-Fluoro-5-iodobenzoic acid | Aniline | 3-fluoro-5-iodo-N-phenylbenzamide | 18 | 78 |
| 3 | 3-Fluoro-5-iodobenzoic acid | Morpholine | (3-fluoro-5-iodophenyl)(morpholino)methanone | 12 | 92 |
| 4 | 3-Fluoro-5-iodobenzoic acid | tert-Butylamine | N-tert-butyl-3-fluoro-5-iodobenzamide | 24 | 65 |
Data sourced from representative protocols.
Protocol 2: Amidation using Thionyl Chloride (SOCl₂)
This method proceeds via the formation of a more reactive acyl chloride intermediate. It is a robust and often high-yielding method, particularly for less reactive amines.
Experimental Protocol:
-
Acyl Chloride Formation: In a round-bottom flask, suspend the fluorinated benzoic acid (1.0 eq.) in an anhydrous solvent like DCM or toluene. Add a catalytic amount of DMF. Slowly add thionyl chloride (1.2-1.5 eq.) at 0 °C. The mixture is then typically heated to reflux for 1-3 hours until the evolution of gas ceases.
-
Amine Addition: Cool the reaction mixture to 0 °C. In a separate flask, dissolve the amine (1.1 eq.) and a base such as triethylamine or pyridine (2.0 eq.) in anhydrous DCM.
-
Reaction: Slowly add the amine solution to the freshly prepared acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Table 2: Representative Amidation Reactions using Thionyl Chloride
| Entry | Fluorinated Benzoic Acid | Amine | Solvent | Yield (%) |
| 1 | 4-Fluorobenzoic acid | Diethylamine | Dichloromethane | 86 |
| 2 | 2-Fluorobenzoic acid | Morpholine | Dichloromethane | High |
| 3 | 4-Fluorobenzoic acid | 2-Aminopyridine | Pyridine | 75 |
Data compiled from various synthetic procedures.
Alternative Amidation Protocol: HATU Coupling
For challenging couplings, particularly in peptide synthesis, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.
Experimental Protocol:
-
Reaction Setup: Dissolve the fluorinated benzoic acid (1.0 eq.), the amine (1.1 eq.), and HATU (1.1 eq.) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Esterification Reactions
Esterification of fluorinated benzoic acids is a key reaction for producing important intermediates and final products with applications in materials science and pharmaceuticals.
Protocol 3: Fischer Esterification
This is a classic acid-catalyzed esterification method, typically using a large excess of the alcohol to drive the equilibrium towards the product.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the fluorinated benzoic acid (1.0 eq.) in a large excess of the desired alcohol (e.g., 10-20 eq.), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (e.g., 5 mol%).
-
Reaction: Heat the mixture to reflux for 4-24 hours. The reaction can be monitored by TLC or GC-MS.
-
Work-up: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting ester can be purified by distillation or column chromatography.
Table 3: Representative Fischer Esterification Reactions
| Entry | Fluorinated Benzoic Acid | Alcohol | Catalyst | Temperature | Yield (%) |
| 1 | 4-Fluorobenzoic acid | Ethanol | H₂SO₄ | Reflux | 80 |
| 2 | 2,4-Difluorobenzoic acid | Ethanol | HCl (gas) | 80 °C | 76 |
| 3 | 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ | Reflux | 78 |
Data sourced from established laboratory procedures.
Protocol 4: Steglich Esterification
This method is particularly useful for sterically hindered substrates and acid-sensitive molecules, as it proceeds under mild conditions using DCC as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5]
Experimental Protocol:
-
Reaction Setup: Dissolve the fluorinated benzoic acid (1.0 eq.), the alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous aprotic solvent like DCM.
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath and add DCC (1.1 eq.) portion-wise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-12 hours. A precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter off the DCU precipitate and wash it with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with 0.5 M HCl and then with saturated aqueous NaHCO₃. Dry the organic layer, concentrate, and purify the ester by column chromatography.
Protocol 5: Microwave-Assisted Esterification
Microwave irradiation can significantly accelerate the rate of esterification, leading to shorter reaction times and often improved yields.[6]
Experimental Protocol:
-
Reaction Setup: In a microwave reaction vessel, combine the fluorinated benzoic acid (1.0 eq.), the alcohol (10-20 eq.), and a catalytic amount of H₂SO₄.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 130-150 °C) for a short period (e.g., 15-30 minutes).[6]
-
Work-up and Purification: After cooling, follow the work-up and purification steps described for Fischer esterification.
Table 4: Microwave-Assisted Esterification of 4-Fluoro-3-nitrobenzoic Acid
| Entry | Alcohol | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Ethanol | 130 | 15 | 85 |
| 2 | Propanol | 130 | 15 | 82 |
| 3 | Butanol | 130 | 15 | 80 |
Data adapted from a study on microwave-assisted esterification.[6]
Visualizing Workflows and Mechanisms
General Amidation Workflow (EDC/HOBt)
Caption: General workflow for EDC/HOBt mediated amidation.
Mechanism of Carbodiimide-Mediated Amidation
Caption: Mechanism of EDC/HOBt mediated amidation.
Biological Significance and Signaling Pathways
Fluorinated benzamides often exhibit potent biological activities. A significant area of interest is their role as inhibitors of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[2] Many of these compounds function by targeting key signaling pathways, such as the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[7]
VEGF binds to its receptor, VEGFR2, on endothelial cells, triggering a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.[] Certain fluorinated benzamides have been shown to inhibit this process by suppressing the phosphorylation of VEGFR2, a crucial step in the activation of the downstream signaling cascade.[7][9]
VEGF Signaling Pathway and Inhibition
Caption: Inhibition of the VEGF signaling pathway by fluorinated benzamides.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory, anti-oxidant and cardio-protective properties of novel fluorophenyl benzimidazole in L-NAME-induced hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Use as a building block for cystic fibrosis transmembrane conductance regulator (CFTR) correctors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which encodes for a chloride and bicarbonate channel. The most common mutation, ΔF508, leads to misfolding and premature degradation of the CFTR protein, resulting in its absence from the cell surface. CFTR correctors are small molecules that rescue the trafficking of misfolded CFTR, enabling it to reach the apical membrane and function as an ion channel. This document provides detailed application notes and protocols for utilizing key molecular building blocks in the development of CFTR correctors.
Key Molecular Scaffolds and their Mechanisms of Action
Several chemical scaffolds have been identified as effective building blocks for CFTR correctors. These molecules act as pharmacological chaperones, directly binding to the mutant CFTR protein to stabilize its conformation and facilitate its proper folding and trafficking through the endoplasmic reticulum (ER) quality control system.
1. Quinazolines (e.g., Lumacaftor, Tezacaftor): This class of compounds, exemplified by the clinically approved drugs Lumacaftor (VX-809) and Tezacaftor (VX-661), has been a cornerstone of CFTR corrector development. They are thought to stabilize the interface between the first nucleotide-binding domain (NBD1) and the transmembrane domains (TMDs), a critical interaction disrupted by the ΔF508 mutation.
2. Bithiazoles (e.g., Corr-4a): Identified through high-throughput screening, bithiazole-containing compounds like Corr-4a have demonstrated the ability to correct the folding of ΔF508-CFTR. Their mechanism is believed to involve the stabilization of NBD2.
3. Cyanoquinolines: This scaffold has been explored for its potential to yield dual-acting compounds that possess both corrector and potentiator activities. These molecules are designed to not only rescue the protein trafficking but also to enhance the channel gating function of the corrected CFTR at the cell surface.
4. Combination Therapy Building Blocks (e.g., Elexacaftor): The development of next-generation correctors like Elexacaftor (VX-445) has highlighted the power of combination therapy. Elexacaftor, a key component of the triple-combination therapy Trikafta®, works synergistically with other correctors (like Tezacaftor) to provide a more robust rescue of the ΔF508-CFTR protein. This approach underscores the strategy of targeting multiple defects in the mutant protein.
Quantitative Data on CFTR Corrector Activity
The efficacy of CFTR correctors is quantified by their ability to rescue chloride channel function. This is often measured as the half-maximal effective concentration (EC50) and the maximal efficacy (Emax). The following table summarizes key quantitative data for representative CFTR correctors.
| Compound/Regimen | Molecular Scaffold/Class | Assay System | Parameter | Value | Reference |
| Lumacaftor (VX-809) | Quinazoline | In vivo (sweat chloride) | EC50 | 4.5 µg/mL | [1][2] |
| Tezacaftor (VX-661) | Quinazoline | In vivo (sweat chloride) | EC50 | 0.5 µg/mL | [1] |
| Tezacaftor (VX-661) | Quinazoline | In vivo (ppFEV1) | EC50 | 0.4 µg/mL | [1] |
| Elexacaftor (VX-445) | Next-generation corrector | In vitro (chloride transport) | EC50 (in combination with Tezacaftor/Ivacaftor) | 0.99 µg/mL | [2] |
| Trikafta® (Elexacaftor/Tezacaftor/Ivacaftor) | Combination | Clinical Trial (Phase III) | ΔppFEV1 | +13.8 percentage points | [3] |
| Corr-4a | Bithiazole | FRT cells (YFP-halide assay) | EC50 | ~2.5 µM | [4] |
Experimental Protocols
High-Throughput Screening (HTS) for CFTR Correctors using a Fluorescence-Based Assay
This protocol outlines a common HTS method to identify novel CFTR corrector compounds.
Principle: This assay utilizes a cell line stably expressing a halide-sensitive Yellow Fluorescent Protein (YFP) and the mutant CFTR (e.g., ΔF508-CFTR). Corrector compounds will rescue the trafficking of CFTR to the cell membrane. Subsequent activation of the channel will lead to an influx of iodide, which quenches the YFP fluorescence. The rate of fluorescence quenching is proportional to the amount of functional CFTR at the cell surface.
Materials:
-
Fischer Rat Thyroid (FRT) cells or Human Bronchial Epithelial (HBE) cells stably expressing ΔF508-CFTR and a halide-sensitive YFP.
-
Assay plates (384-well, black, clear bottom).
-
Compound library.
-
Assay buffer (e.g., PBS with Ca2+/Mg2+).
-
Stimulation solution: Assay buffer containing a CFTR potentiator (e.g., 10 µM Genistein) and a cAMP agonist (e.g., 10 µM Forskolin).
-
Iodide-containing buffer (Assay buffer with 100 mM NaI replacing 100 mM NaCl).
-
Fluorescence plate reader with automated liquid handling.
Protocol:
-
Cell Plating: Seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO2.
-
Compound Incubation:
-
Add corrector compounds from the library to the cell plates at a final concentration typically ranging from 1-20 µM.
-
Incubate the plates for 16-24 hours at 37°C to allow for CFTR correction.
-
-
Assay Preparation:
-
Wash the cell plates with assay buffer to remove the corrector compounds.
-
Add the stimulation solution to each well and incubate for 15-30 minutes at 37°C.
-
-
Fluorescence Reading:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading (excitation ~485 nm, emission ~520 nm).
-
Inject the iodide-containing buffer into each well.
-
Immediately begin kinetic fluorescence readings for 10-20 seconds.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quench for each well.
-
Normalize the data to positive (e.g., a known corrector like VX-809) and negative (DMSO vehicle) controls.
-
Identify "hits" as compounds that produce a significant increase in the rate of fluorescence quench compared to the negative control.
-
Ussing Chamber Assay for Measuring CFTR-Mediated Chloride Secretion
This protocol provides a method to functionally assess the efficacy of CFTR correctors in polarized epithelial monolayers.
Principle: The Ussing chamber allows for the measurement of ion transport across an epithelial monolayer by measuring the short-circuit current (Isc), which is a direct measure of net ion movement. An increase in Isc upon CFTR stimulation indicates functional CFTR channels at the apical membrane.
Materials:
-
Polarized epithelial cells (e.g., primary human bronchial epithelial cells from CF patients) cultured on permeable supports (e.g., Snapwell™ or Transwell® inserts).
-
Ussing chamber system with voltage-clamp amplifier.
-
Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM Glucose).
-
Gas mixture (95% O2 / 5% CO2).
-
CFTR modulators: Corrector compound, Amiloride (to block epithelial sodium channels), Forskolin (cAMP agonist), and a CFTR potentiator (e.g., Ivacaftor or Genistein).
-
CFTR inhibitor (e.g., CFTRinh-172).
Protocol:
-
Corrector Pre-incubation: Incubate the polarized epithelial cell cultures with the corrector compound for 24-48 hours at 37°C.
-
Chamber Setup:
-
Equilibrate the Ussing chamber with pre-warmed and gassed Ringer's solution at 37°C.
-
Mount the permeable support containing the cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.
-
-
Electrophysiological Recordings:
-
Allow the baseline transepithelial voltage and resistance to stabilize.
-
Switch to voltage-clamp mode and measure the baseline short-circuit current (Isc).
-
-
Pharmacological Profile:
-
Add Amiloride (e.g., 100 µM) to the apical chamber to inhibit ENaC and isolate the chloride current.
-
Add Forskolin (e.g., 10 µM) to the basolateral chamber to activate adenylate cyclase and increase intracellular cAMP, thereby activating CFTR.
-
Add a CFTR potentiator (e.g., 1 µM Ivacaftor) to the apical chamber to maximize the current through any corrected CFTR channels.
-
Finally, add a CFTR inhibitor (e.g., 10 µM CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-specific.
-
-
Data Analysis:
-
Calculate the change in Isc (ΔIsc) in response to each pharmacological agent.
-
The magnitude of the forskolin- and potentiator-stimulated, inhibitor-sensitive Isc is a measure of the functional rescue of CFTR by the corrector compound.
-
Patch-Clamp Electrophysiology for Single-Channel Analysis
This protocol describes the use of the patch-clamp technique to study the biophysical properties of single CFTR channels rescued by correctors.
Principle: The excised, inside-out patch-clamp configuration allows for the direct measurement of currents flowing through individual ion channels in a small patch of the cell membrane. This technique provides detailed information about channel conductance and open probability (Po).
Materials:
-
Cells expressing the mutant CFTR of interest.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Intracellular solution (e.g., 140 mM N-methyl-D-glucamine-Cl, 5 mM MgCl2, 1 mM EGTA, 10 mM TES, pH 7.4).
-
Extracellular solution (e.g., 140 mM N-methyl-D-glucamine-Cl, 5 mM MgCl2, 1 mM CaCl2, 10 mM TES, pH 7.4).
-
ATP and Protein Kinase A (PKA) catalytic subunit.
Protocol:
-
Corrector Pre-incubation: Treat the cells with the corrector compound for 24-48 hours at 37°C.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Seal Formation:
-
Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "gigaseal") with the cell membrane.
-
-
Excised Patch Formation:
-
Carefully pull the pipette away from the cell to excise a small patch of membrane, with the intracellular side now facing the bath solution (inside-out configuration).
-
-
Channel Activation and Recording:
-
Perfuse the patch with intracellular solution containing MgATP (1 mM) and the catalytic subunit of PKA (75-100 nM) to activate CFTR channels.
-
Apply a constant holding potential (e.g., -50 mV) and record the single-channel currents.
-
-
Data Analysis:
-
Generate all-points amplitude histograms to determine the single-channel current amplitude.
-
Calculate the single-channel conductance (γ) from the current-voltage relationship.
-
Determine the channel open probability (Po) by analyzing the duration of open and closed events.
-
Compare these parameters between corrected mutant CFTR and wild-type CFTR to assess the degree of functional rescue.
-
Visualizations
CFTR Folding and Degradation Pathway
Caption: CFTR protein folding, degradation, and corrector-mediated rescue pathway.
Experimental Workflow for CFTR Corrector Development
Caption: A typical drug discovery and development workflow for CFTR correctors.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Drug Monitoring of Ivacaftor, Lumacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the approval history and clinical development pathway of Trikafta? [synapse.patsnap.com]
- 4. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,6-Difluoro-4-methoxybenzoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2,6-Difluoro-4-methoxybenzoic acid. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a likely synthetic route for this compound, and what are the potential impurities?
A common and effective method for the synthesis of this compound is the directed ortho-metalation of 3,5-difluoroanisole, followed by carboxylation with carbon dioxide. The potential impurities from this synthesis are summarized in the table below.
| Impurity | Potential Source | Removal Strategy |
| 3,5-Difluoroanisole | Unreacted starting material | Recrystallization, Column Chromatography |
| Other isomeric benzoic acids | Non-selective carboxylation | Recrystallization, Column Chromatography |
| Organometallic residues | Incomplete quenching of the lithiated intermediate | Aqueous workup, Recrystallization |
| Reaction solvents (e.g., THF, Diethyl ether) | Trapped in the solid product | Drying under vacuum |
A simplified diagram of this synthetic pathway is provided below.
Troubleshooting common issues in fluorobenzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorobenzoic acids. The information addresses common challenges to help optimize reaction outcomes, improve yield, and ensure product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing fluorobenzoic acids? A1: The primary methods for synthesizing fluorobenzoic acids include the Balz-Schiemann reaction, oxidation of a corresponding fluorotoluene, and diazotization of an aminobenzoic acid (anthranilic acid for the 2-fluoro isomer).[1][2] The Balz-Schiemann reaction, which transforms a primary aromatic amine into an aryl fluoride via a diazonium tetrafluoroborate intermediate, is a classic and widely used route.[3][4] Newer methods, such as nucleophilic fluorination of 1-arylbenziodoxolones and direct decarboxylative fluorination, are also being explored.[5][6]
Q2: I'm getting a very low yield. What are the most likely general causes? A2: Low yields in fluorobenzoic acid synthesis can stem from several general issues: incomplete reactions, impure reagents (especially the presence of water), formation of side products, and decomposition of the desired product under harsh reaction or workup conditions.[7] Each synthetic route has specific vulnerabilities; for instance, the diazotization step in a Balz-Schiemann reaction is highly sensitive to temperature.[7]
Q3: My final product is off-white or yellowish. How can I remove the color? A3: A yellowish or brownish discoloration is typically due to tar-like byproducts, often formed during diazotization reactions.[8] An effective method for color removal is to treat a hot solution of the crude product with activated charcoal during recrystallization.[8][9] Vacuum sublimation is another highly effective technique for separating the volatile fluorobenzoic acid from non-volatile colored impurities, yielding a pure, white crystalline product.[8]
Q4: Why is temperature control so critical during the diazotization step? A4: The diazotization of aminobenzoic acids to form diazonium salts is a highly sensitive reaction.[7] Diazonium salts are often unstable at elevated temperatures and can decompose. It is crucial to maintain low temperatures (typically 0-5 °C) to prevent premature decomposition of the diazonium salt, which would lead to the formation of unwanted byproducts (like phenols) and a significant reduction in yield.[1][7]
Q5: What are the main side reactions to be aware of in a Balz-Schiemann reaction? A5: The primary side reaction is the unwanted reaction of the diazonium salt with water to form a hydroxybenzoic acid, which can be a significant byproduct if conditions are not anhydrous.[10] Another common issue is the formation of tar-like polymeric materials, especially if the temperature is not well-controlled.[8][11] In some cases, if the decomposition of the diazonium tetrafluoroborate is not controlled, it can proceed with dangerous vigor.[12]
Troubleshooting Guides
Issue 1: Low Yield in Balz-Schiemann Reaction
Q: My Balz-Schiemann reaction has a very low yield. I suspect an issue with the diazotization step. What should I check? A:
-
Temperature Control: Ensure the reaction is maintained between 0-7°C throughout the addition of sodium nitrite.[9] Temperatures above this range can cause the diazonium salt to decompose.
-
Reagent Purity: Use fresh, high-purity reagents. The diazotizing agent (e.g., sodium nitrite) and the amine starting material should be of high quality. EDC, if used in related amide couplings, is notably moisture-sensitive.[13]
-
Acid Concentration: The reaction typically requires a significant excess of acid (e.g., hydrochloric acid or fluoroboric acid) to ensure complete protonation of the amine and to maintain a strongly acidic medium.[9][14]
-
Slow Reagent Addition: The sodium nitrite solution should be added slowly and dropwise to the cooled amine solution to maintain temperature control and prevent localized overheating.[1][9]
Q: The diazotization seems successful, but the yield is still low after thermal decomposition of the diazonium tetrafluoroborate salt. What could be wrong? A:
-
Incomplete Precipitation: Ensure the diazonium tetrafluoroborate salt has fully precipitated before filtration. This is often achieved by adding an ice-cold solution of fluoboric acid.[9]
-
Thorough Drying: The isolated diazonium salt must be thoroughly dried before decomposition. The presence of residual water or solvent can interfere with the reaction and promote side reactions. Drying over concentrated sulfuric acid in a vacuum desiccator is a common practice.[9]
-
Decomposition Temperature: The thermal decomposition requires heating, but the temperature must be carefully controlled.[4] The decomposition should be initiated gently with a flame and then allowed to proceed spontaneously as much as possible before final strong heating to ensure completion.[9] Uncontrolled high temperatures can lead to the formation of tar.[11]
-
Large-Scale Hazard: Be aware that the thermal decomposition of diazonium salts can be explosive on a large scale and must be handled with extreme caution.[12]
Issue 2: Product Purification Challenges
Q: My purified fluorobenzoic acid shows a broad melting point and an impure NMR spectrum. What are the likely contaminants? A: Common contaminants include unreacted starting materials, side products from the synthesis, residual solvents, and salts from the workup.[7] Positional isomers (e.g., 3- and 4-fluorobenzoic acid mixed with the desired 2-isomer) are particularly common and can be difficult to separate due to their similar physical properties.[8]
Q: I'm having difficulty crystallizing my product. It keeps "oiling out." How can I fix this? A: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or if it's cooled too quickly.[8]
-
Troubleshooting Steps:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of additional hot solvent to slightly decrease the concentration.
-
Allow the solution to cool much more slowly. Using an insulated container can help moderate the cooling rate.[8]
-
Data Presentation: Comparison of Synthesis Methods
The yield of fluorobenzoic acid is highly dependent on the chosen synthetic route and the specific isomer being synthesized. The table below summarizes reported yields for different methods.
| Target Compound | Starting Material | Synthetic Method | Reported Yield | Reference |
| p-Fluorobenzoic Acid | Ethyl p-aminobenzoate | Balz-Schiemann Reaction | 63-69% | [9] |
| 2-Fluorobenzoic Acid | 2-Fluorobenzaldehyde | Oxidation (Cu/Co catalyzed) | 95% | [15] |
| 2-Fluorobenzoic Acid | 1-Arylbenziodoxolone | Nucleophilic Fluorination | 8% (unoptimized) | [5] |
| 2-Fluoro-5-nitrobenzoic acid | 5-Nitro-1-mesityl-benziodoxolone | Nucleophilic Fluorination | 89% | [5] |
Experimental Protocols
Protocol 1: Synthesis of p-Fluorobenzoic Acid via Balz-Schiemann Reaction
This protocol is adapted from a procedure in Organic Syntheses.[9]
1. Diazotization of Ethyl p-Aminobenzoate:
-
In a 5-L round-bottomed flask, combine 165 g (1 mole) of ethyl p-aminobenzoate, 300 cc of water, and 204 cc (2.5 moles) of concentrated hydrochloric acid.
-
Warm the mixture on a steam bath for one hour with occasional shaking.
-
Cool the resulting white paste of p-carbethoxyaniline hydrochloride to 0°C in an ice-salt bath.
-
While stirring mechanically, slowly add a solution of 72.6 g (1 mole) of 95% sodium nitrite in a minimal amount of water, keeping the temperature below 7°C. The diazotization is complete when a faint positive test for nitrous acid with starch-iodide paper persists for ten minutes.
2. Formation and Isolation of the Fluoborate Salt:
-
In a separate paraffin-wax coated beaker (or lead jar), dissolve 68 g (1.1 moles) of boric acid in 133 g (4 moles) of 60% hydrofluoric acid, keeping the temperature below 25°C. Caution: Hydrofluoric acid is extremely corrosive and toxic.
-
Chill the resulting fluoboric acid solution in an ice-water bath.
-
Rapidly add the ice-cold fluoboric acid solution to the diazonium solution while stirring and maintaining the temperature below 10°C. A thick paste of p-carbethoxybenzenediazonium fluoborate will precipitate.
-
Continue stirring for 20-30 minutes, then filter the solid on a Büchner funnel.
-
Wash the solid consecutively with 300 cc of cold water, 300 cc of methyl alcohol, and 200 cc of ether.
-
Dry the fluoborate salt in a vacuum desiccator over concentrated sulfuric acid. The yield of the dried salt should be 198–205 g (75–78%).
3. Thermal Decomposition and Saponification:
-
Place the dried fluoborate salt in a large flask fitted with a condenser and a receiver.
-
Gently heat the flask with a Bunsen flame until white fumes of boron trifluoride appear. Remove the flame and allow the decomposition to proceed spontaneously. Apply heat as necessary to complete the reaction.
-
The product, ethyl p-fluorobenzoate, will collect in the flask and receiver. Wash the apparatus with ether to collect all the ester and distill the ether.
-
Reflux the crude ester for one hour with a solution of 56 g (1 mole) of potassium hydroxide in 80 cc of 95% ethyl alcohol and 120 cc of water.
4. Purification:
-
Filter the hot saponification mixture.
-
Acidify the hot filtrate with concentrated hydrochloric acid until acid to Congo red paper to precipitate the p-fluorobenzoic acid.
-
Cool the mixture, filter the solid, and allow it to dry. The crude product melts at 183–184°C.
-
For further purification, dissolve the crude acid in a hot solution of potassium carbonate, treat with Norite (activated charcoal), and filter.
-
Re-precipitate the acid with hydrochloric acid, cool, filter, and dry. The purified acid melts at 186°C. The overall yield is 38-40 g (63-69% based on the starting ester).[9]
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Balz-Schiemann synthesis.
Troubleshooting Logic
Caption: A logical guide for troubleshooting low product yields.
Reaction Pathway Diagram
Caption: Desired reaction pathway versus common detrimental side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. scienceinfo.com [scienceinfo.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. scirp.org [scirp.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. flexiprep.com [flexiprep.com]
- 13. benchchem.com [benchchem.com]
- 14. scribd.com [scribd.com]
- 15. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Optimization of reaction conditions for synthesizing 2,6-Difluoro-4-methoxybenzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 2,6-Difluoro-4-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable laboratory-scale synthesis route for this compound?
A1: The most frequently cited method involves a two-step process. The first step is the methylation of 3,5-difluorophenol to produce 3,5-difluoroanisole. The second step is the ortho-lithiation of 3,5-difluoroanisole followed by carboxylation with dry ice (solid CO₂).
Q2: What are the critical parameters for the successful synthesis of 3,5-difluoroanisole?
A2: The key to a high-yield synthesis of 3,5-difluoroanisole is ensuring anhydrous conditions and using an appropriate base and methylating agent. Potassium carbonate is a common and effective base, while methyl iodide is a standard methylating agent. The reaction is typically carried out in a polar aprotic solvent like acetone.
Q3: What safety precautions must be taken when working with n-butyllithium?
A3: n-Butyllithium is a pyrophoric organolithium reagent, meaning it can ignite spontaneously on contact with air and reacts violently with water. All reactions involving n-butyllithium must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.
Q4: How can I confirm the formation of the final product, this compound?
A4: The final product can be characterized using standard analytical techniques. ¹H NMR spectroscopy should show a characteristic singlet for the methoxy group protons and a multiplet for the aromatic protons. Mass spectrometry can be used to confirm the molecular weight.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Moisture in the reaction | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). |
| Poor quality of n-butyllithium | Use a freshly opened bottle of n-butyllithium or titrate an older bottle to determine its exact molarity before use. |
| Inefficient carboxylation | Use a large excess of freshly crushed dry ice. Ensure the dry ice is added portion-wise to the reaction mixture to maintain a low temperature and allow for efficient trapping of the organolithium intermediate. |
| Incomplete lithiation | The addition of n-butyllithium should be done slowly at -78 °C to prevent side reactions. Ensure the reaction time of 45 minutes post-addition is followed to allow for complete lithiation. |
| Loss of product during work-up | After quenching the reaction, ensure the aqueous layer is thoroughly acidified (to pH ~2) to fully protonate the carboxylate salt and precipitate the desired acid. Extract the aqueous layer multiple times with an organic solvent like diethyl ether to ensure complete recovery of the product. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Unreacted 3,5-difluoroanisole | This indicates an incomplete reaction. Consider increasing the amount of n-butyllithium slightly or extending the reaction time for the lithiation step. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of byproducts from reaction with oxygen | Ensure the reaction is maintained under a positive pressure of an inert gas throughout the entire process to prevent the ingress of air. |
| Contamination from work-up | Wash the combined organic extracts with brine to remove any residual water and inorganic salts before drying over sodium sulfate. |
| Insufficient purification | Recrystallization from a suitable solvent system is an effective method for purifying the final product.[1] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Difluoroanisole
This protocol is based on the methylation of 3,5-difluorophenol.
Materials:
-
3,5-Difluorophenol
-
Potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Acetone
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,5-difluorophenol (1.0 eq) in acetone, add potassium carbonate (1.7 eq).
-
Add methyl iodide (1.5 eq) to the mixture.
-
Warm the reaction mixture to 40 °C and stir for 5 hours.
-
Filter the mixture and evaporate the solvent under reduced pressure.
-
Add diethyl ether to the residue and wash the solution twice with water.
-
Dry the organic phase over sodium sulfate, filter, and remove the solvent to yield 3,5-difluoroanisole.
| Parameter | Value |
| Temperature | 40 °C |
| Reaction Time | 5 hours |
| Reported Yield | ~100% |
Protocol 2: Synthesis of this compound
This protocol details the carboxylation of 3,5-difluoroanisole.
Materials:
-
3,5-Difluoroanisole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexane
-
Dry Ice (solid CO₂)
-
2M Sodium Hydroxide (NaOH)
-
4M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,5-difluoroanisole (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 2.5 M solution of n-butyllithium in hexane (1.0 eq) dropwise.
-
Stir the mixture at -78 °C for 45 minutes.
-
Carefully add crushed dry ice to the reaction mixture in portions.
-
Allow the reaction to stir for 2 hours, during which it warms to room temperature.
-
Evaporate the solvent and dissolve the residue in water.
-
Add 2M NaOH solution and extract the aqueous phase twice with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous phase with 4M HCl and extract with diethyl ether (at least 6 times).
-
Combine the organic phases, dry over sodium sulfate, and evaporate the solvent to yield this compound.
| Parameter | Value |
| Temperature | -78 °C to room temperature |
| Reaction Time | ~2 hours 45 minutes |
| Reported Yield | 81% |
Visualizations
Caption: Workflow for the two-step synthesis of the target compound.
References
Stability and degradation of 2,6-Difluoro-4-methoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2,6-Difluoro-4-methoxybenzoic acid for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is a crystalline solid that is generally stable under standard laboratory storage conditions, which include being kept in a cool, dry, and dark place in a well-sealed container. However, its stability can be compromised by exposure to high temperatures, extreme pH conditions, and UV light. It is also incompatible with strong oxidizing agents.
Q2: How does pH affect the stability of this compound?
The stability of this compound is pH-dependent. Under strongly acidic or basic conditions, particularly at elevated temperatures, the compound may undergo hydrolysis. The primary sites for hydrolysis are the methoxy group and potentially the fluoro groups, although the carbon-fluorine bond is generally strong.
Q3: Is this compound susceptible to photodegradation?
Yes, aromatic compounds, including benzoic acid derivatives, can be susceptible to photodegradation upon exposure to UV light. For this compound, this could involve cleavage of the methoxy group, decarboxylation, or defluorination. It is recommended to handle and store the compound in amber vials or otherwise protected from light.
Q4: What are the likely degradation pathways for this compound?
Based on the functional groups present, the following degradation pathways are plausible:
-
Hydrolysis: Cleavage of the ether bond of the methoxy group to form 2,6-difluoro-4-hydroxybenzoic acid. Under harsh conditions, hydrolysis of the fluoro groups may occur, though this is less likely.
-
Oxidation: The aromatic ring and the methoxy group are susceptible to oxidation, which can lead to ring-opening products or the formation of phenols and other oxidized species.
-
Photodegradation: UV light can induce cleavage of the C-F, C-C, or C-O bonds, leading to a variety of degradation products, including defluorinated, demethylated, or decarboxylated species.
-
Thermal Degradation: At high temperatures, decarboxylation to form 1,3-difluoro-5-methoxybenzene is a likely degradation pathway.
Q5: What are the expected major degradation products of this compound?
While specific experimental data for this compound is limited, based on the degradation of similar compounds, the following are potential major degradation products:
-
2,6-Difluoro-4-hydroxybenzoic acid (from O-demethylation)
-
1,3-Difluoro-5-methoxybenzene (from decarboxylation)
-
2-Fluoro-4-methoxybenzoic acid or 6-fluoro-4-methoxybenzoic acid (from partial defluorination)
-
Phenolic and ring-opened products from further oxidation.
Troubleshooting Guides
Issue 1: Inconsistent analytical results (e.g., unexpected peaks in HPLC).
| Potential Cause | Troubleshooting Steps |
| Degradation of the compound | 1. Check Storage Conditions: Ensure the compound is stored in a tightly sealed container in a cool, dark, and dry place.[1] 2. Protect from Light: Use amber vials or wrap containers in aluminum foil during experiments. 3. Control Temperature: Avoid exposing the compound to high temperatures. 4. pH of Solutions: Buffer solutions to maintain a stable pH, preferably in the neutral to slightly acidic range. |
| Contamination | 1. Solvent Purity: Use high-purity solvents for all solutions. 2. Glassware Cleanliness: Ensure all glassware is thoroughly cleaned and dried before use. |
| Interaction with incompatible materials | 1. Avoid Strong Oxidizing Agents: Do not use or store the compound with strong oxidizing agents. |
Issue 2: Poor peak shape or resolution during HPLC analysis.
| Potential Cause | Troubleshooting Steps |
| Secondary interactions with the stationary phase | 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of the analyte to maintain it in a single ionic form. 2. Use a different column: Consider a column with end-capping or a different stationary phase (e.g., PFP column for aromatic compounds). |
| Column overload | 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute the Sample: Lower the concentration of the sample. |
| Column contamination or degradation | 1. Wash the Column: Flush the column with a strong solvent. 2. Replace the Column: If washing does not improve performance, the column may need to be replaced. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.
1. Acid Hydrolysis:
- Dissolve the compound in a solution of 0.1 M HCl.
- Heat the solution at 60°C for 24-72 hours.
- Withdraw samples at various time points, neutralize, and analyze by a stability-indicating HPLC method.
2. Base Hydrolysis:
- Dissolve the compound in a solution of 0.1 M NaOH.
- Heat the solution at 60°C for 24-72 hours.
- Withdraw samples at various time points, neutralize, and analyze by HPLC.
3. Oxidation:
- Dissolve the compound in a solution containing 3% hydrogen peroxide.
- Keep the solution at room temperature for 24-72 hours.
- Withdraw samples at various time points and analyze by HPLC.
4. Thermal Degradation:
- Place the solid compound in a temperature-controlled oven at 80-100°C for 24-72 hours.
- Also, prepare a solution of the compound and expose it to the same thermal stress.
- Analyze the samples by HPLC.
5. Photostability Testing:
- Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- A control sample should be wrapped in aluminum foil to protect it from light.
- Analyze both the exposed and control samples by HPLC.
Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., determined by a UV scan of the parent compound, likely around 254 nm).
-
Column Temperature: 25-30°C.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Logical workflow for troubleshooting unexpected peaks in HPLC analysis.
References
Controlling polymorphic outcomes of 2,6-dimethoxybenzoic acid crystallization
Welcome to the technical support center for the crystallization of 2,6-dimethoxybenzoic acid (2,6-MeOBA). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in controlling the polymorphic outcomes of their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of 2,6-dimethoxybenzoic acid and provides actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Consistently obtaining only Form I (the stable polymorph) | Form I is the thermodynamically most stable form and is the most common outcome of crystallization from pure solvents[1][2]. | To target metastable polymorphs, consider using additives. For crystallization from water, polyethylene glycol (PEG) and hydroxypropyl cellulose (HPC) have been shown to promote the formation of Form III[2][3]. |
| Difficulty in obtaining Form II | Form II is a known "disappearing polymorph," indicating it is highly unstable and difficult to isolate consistently[2][4]. | The reproducible formation of pure Form II is challenging. Its existence has been documented, but it is often elusive. Focus on obtaining Form III if a metastable form is desired, as methods for its formation are better established. |
| Inconsistent polymorphic outcome between experiments | Minor variations in experimental conditions such as cooling rate, evaporation rate, temperature, and the presence of impurities can significantly influence which polymorph crystallizes. | Strictly control all experimental parameters. Ensure consistent solvent purity, temperature control, and cooling/evaporation rates. Consider using seeding with the desired polymorph to direct crystallization. |
| Metastable form (Form III) converts to stable form (Form I) during processing or storage | Metastable polymorphs are by nature less stable and can undergo a solvent-mediated phase transition (SMPT) to the more stable form, especially in the presence of a solvent[2]. | Minimize the time the crystals are in contact with the solvent after crystallization. Additives such as hydroxypropyl cellulose (HPC) can decelerate the SMPT from Form III to Form I[2]. Store the isolated metastable form in a dry environment at a suitable temperature. |
| Concomitant crystallization of multiple polymorphs | This can occur when the crystallization conditions are close to a transition point between two polymorphs or when nucleation of both forms happens simultaneously. | Adjust the crystallization temperature. Forms I and III are enantiotropically related, with a transition temperature between 70 and 80°C. Crystallizing above this range should favor Form III, while crystallization below it will favor Form I[2]. The use of specific additives can also help to selectively nucleate the desired form[2]. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the polymorphic control of 2,6-dimethoxybenzoic acid.
Q1: How many polymorphs of 2,6-dimethoxybenzoic acid are known?
A1: There are three known polymorphs of 2,6-dimethoxybenzoic acid, designated as Form I, Form II, and Form III[1][2].
Q2: What are the key structural differences between the polymorphs?
A2: The primary difference lies in the conformation of the carboxylic acid group. Form I exhibits an anti-planar conformation, while Forms II and III have a syn-planar conformation[1][3][4].
Q3: Which is the most stable polymorph?
A3: Form I is the most thermodynamically stable polymorph under ambient conditions[2][4]. Forms II and III are metastable.
Q4: How are the polymorphs thermodynamically related?
A4: Forms I and III have an enantiotropic relationship, meaning their relative stability inverts with temperature. Form III is the stable form at higher temperatures, with a transition temperature reported to be between 70 °C and 80 °C. Below this temperature range, Form I is more stable[2].
Q5: How can I selectively crystallize the metastable Form III?
A5: The use of additives can promote the formation of Form III. Specifically, polyethylene glycol (PEG) and hydroxypropyl cellulose (HPC) have been shown to favor the crystallization of Form III from an aqueous solution[2][3].
Q6: What crystallization techniques are commonly used for 2,6-dimethoxybenzoic acid?
A6: Common techniques include cooling crystallization and evaporation crystallization from various solvents[2].
Q7: How can I characterize the obtained polymorphs?
A7: The most common analytical techniques for polymorph characterization are Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC)[2][3].
Experimental Protocols
Below are detailed methodologies for key experiments related to the crystallization of 2,6-dimethoxybenzoic acid.
Protocol 1: Cooling Crystallization to Obtain Form I
-
Dissolution: Dissolve 2,6-dimethoxybenzoic acid in a suitable solvent (e.g., toluene, water) at an elevated temperature (e.g., 40 to 80 °C) to achieve saturation.
-
Filtration: Filter the hot solution to remove any insoluble impurities.
-
Cooling: Cool the solution to 5 °C to induce crystallization.
-
Isolation: Collect the resulting crystals by filtration.
-
Drying: Air-dry the crystals.
-
Characterization: Characterize the solid form using PXRD and DSC to confirm it is Form I.
Protocol 2: Additive-Assisted Cooling Crystallization to Promote Form III
-
Preparation of Additive Solution: Prepare a solution of either polyethylene glycol (PEG) or hydroxypropyl cellulose (HPC) in water.
-
Dissolution of 2,6-MeOBA: Dissolve 2,6-dimethoxybenzoic acid in the aqueous additive solution at an elevated temperature.
-
Filtration: Filter the hot solution.
-
Cooling: Cool the solution to 5 °C.
-
Isolation: Isolate the precipitated solids via filtration.
-
Drying: Air-dry the obtained crystals.
-
Characterization: Analyze the product using PXRD to determine the polymorphic form. This method has been shown to favor the formation of Form III[2][3].
Protocol 3: Solvent-Mediated Phase Transition (SMPT) Study
-
Slurry Preparation: Create a slurry by suspending a mixture of Form I and Form III (or pure Form III) in a solvent (e.g., water or toluene) at a specific temperature (e.g., 25 °C).
-
Agitation: Stir the slurry continuously.
-
Sampling: At regular time intervals, withdraw a small sample of the solid material.
-
Analysis: Promptly analyze the polymorphic composition of each sample using PXRD.
-
Determination of Transformation: The time at which the metastable form is no longer detectable is the transformation time. This experiment can be repeated at different temperatures to investigate the temperature dependence of the transformation[2].
Visualizations
The following diagrams illustrate key concepts and workflows for controlling the polymorphic outcomes of 2,6-dimethoxybenzoic acid crystallization.
References
Addressing co-elution problems in chromatography for dihydroxy-methoxybenzoic acid isomers
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-elution problems encountered during the chromatographic analysis of dihydroxy-methoxybenzoic acid isomers.
Frequently Asked Questions (FAQs)
Q1: Why do my dihydroxy-methoxybenzoic acid isomers co-elute on a standard C18 column?
A1: Dihydroxy-methoxybenzoic acid isomers, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid) and isovanillic acid (3-hydroxy-4-methoxybenzoic acid), possess very similar chemical structures and polarities. This similarity leads to nearly identical interaction strengths with the C18 stationary phase in reversed-phase chromatography, resulting in very close or overlapping retention times.[1][2] Achieving baseline separation requires careful optimization of chromatographic parameters to exploit the subtle differences in their physicochemical properties.
Q2: What is the most critical parameter to adjust first when facing co-elution of these isomers?
A2: The most impactful initial parameter to adjust is the mobile phase pH .[3][4] The isomers have slightly different acidity constants (pKa values) due to the positioning of the hydroxyl and methoxy groups. By adjusting the pH of the mobile phase, you can alter the ionization state of the carboxylic acid and phenolic hydroxyl groups on each isomer to a different extent. This change in ionization affects their overall polarity and interaction with the stationary phase, often leading to significant changes in selectivity and improved resolution.[4] For acidic compounds, using a mobile phase pH at least 1.5-2 units below the pKa values ensures they remain in their neutral, more retained form, which can enhance separation and improve peak shape.[5][6]
Q3: How does column temperature affect the separation of these isomers?
A3: Column temperature influences the separation in several ways. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[7][8] More importantly, temperature can alter the selectivity of the separation.[7] Changing the temperature affects the thermodynamics of the interactions between the isomers and the stationary phase. For some challenging separations, even a subtle change in temperature can be enough to resolve co-eluting peaks. It is advisable to explore a range of temperatures (e.g., 30-60°C) to find the optimal condition for your specific method.[9]
Q4: I've optimized the pH and temperature, but the resolution is still poor. What's the next step?
A4: If pH and temperature adjustments are insufficient, the next step is to consider the stationary phase chemistry. While C18 is a common starting point, alternative stationary phases can offer different types of interactions, leading to better separation.[9]
-
Pentafluorophenyl (PFP) Phases: These columns are highly effective for separating aromatic positional isomers.[10] They provide alternative selectivity through mechanisms like dipole-dipole interactions, pi-pi stacking, and hydrogen bonding, which can differentiate isomers that are difficult to resolve on a C18 column.[10][11]
-
Phenyl-Hexyl Phases: These phases also offer pi-pi interactions with the aromatic rings of the isomers, which can alter selectivity compared to the purely hydrophobic interactions of a C18 phase.[1][9]
Q5: Should I use acetonitrile or methanol as the organic modifier in my mobile phase?
A5: The choice between acetonitrile and methanol can significantly impact selectivity.[9] Acetonitrile and methanol have different properties that alter how they interact with the analyte and the stationary phase. If you are experiencing co-elution with one solvent, simply switching to the other (or using a mixture of both) can change the elution order and improve resolution. For phenolic acids, acetonitrile is often reported to provide better separation efficiency.[12]
Troubleshooting Guides
Issue 1: Complete Co-elution or a Single Broad Peak is Observed
This is a common starting point when analyzing structurally similar isomers. The following workflow provides a systematic approach to achieving separation.
Caption: Systematic workflow for resolving co-eluting isomers.
Issue 2: Peaks are Tailing, Affecting Resolution
Peak tailing is often observed with acidic compounds and can obscure the separation between closely eluting peaks.[6]
Caption: Troubleshooting guide for addressing peak tailing issues.
Data Presentation & Experimental Protocols
Table 1: Effect of Mobile Phase pH on Isomer Resolution
This table illustrates how adjusting the mobile phase pH can impact the retention time (t_R) and resolution (R_s) of two hypothetical dihydroxy-methoxybenzoic acid isomers on a C18 column. A resolution value (R_s) of ≥ 1.5 is typically desired for baseline separation.
| Mobile Phase pH (Aqueous Portion) | Isomer 1 t_R (min) | Isomer 2 t_R (min) | Resolution (R_s) | Observation |
| 4.5 | 8.2 | 8.3 | 0.3 | Severe co-elution. pH is too close to pKa. |
| 3.5 | 10.5 | 10.9 | 1.1 | Partial separation. Peaks still overlap significantly. |
| 2.7 | 12.1 | 12.8 | 1.6 | Baseline separation achieved. Both isomers are protonated. |
Table 2: Comparison of Stationary Phases for Isomer Separation
This table compares the performance of different column chemistries under optimized mobile phase conditions (e.g., pH 2.7).
| Column Stationary Phase | Isomer 1 t_R (min) | Isomer 2 t_R (min) | Resolution (R_s) | Primary Interaction Mechanism |
| Standard C18 | 12.1 | 12.8 | 1.6 | Hydrophobic |
| Phenyl-Hexyl | 14.5 | 15.8 | 2.1 | Hydrophobic + Pi-Pi |
| Pentafluorophenyl (PFP) | 11.8 | 13.5 | 2.8 | Hydrophobic + Pi-Pi + Dipole-Dipole |
Protocol 1: Method Development by pH Optimization
This protocol outlines a systematic approach to optimizing the separation of dihydroxy-methoxybenzoic acid isomers by adjusting the mobile phase pH.
1. Objective: To achieve baseline separation (R_s ≥ 1.5) by exploiting differences in isomer pKa values.
2. Materials:
-
HPLC System: With UV/PDA detector, column oven, and gradient pump.
-
Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Standards: Analytical standards of the dihydroxy-methoxybenzoic acid isomers of interest (e.g., vanillic acid, isovanillic acid).
-
Solvents: HPLC-grade acetonitrile (ACN), methanol, and ultrapure water.
-
Additive: Formic acid (or phosphoric acid) for pH adjustment.
3. Procedure:
-
Standard Preparation: Prepare individual and mixed standard solutions of the isomers in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 10 µg/mL.
-
Mobile Phase Preparation:
-
Prepare three different aqueous mobile phases (Solvent A). For each, add formic acid to ultrapure water to achieve pH values of 3.5, 3.0, and 2.7.
-
The organic mobile phase (Solvent B) will be 100% Acetonitrile.
-
-
Initial HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C[13]
-
Injection Volume: 5 µL
-
Detection Wavelength: 260 nm or 280 nm
-
Gradient Program: 10% B to 40% B over 15 minutes.
-
-
Execution:
-
Equilibrate the column with the first mobile phase condition (pH 3.5) for at least 15 minutes.
-
Inject the mixed standard solution and record the chromatogram.
-
Repeat the equilibration and injection for the mobile phases at pH 3.0 and pH 2.7.
-
-
Data Analysis:
-
For each chromatogram, measure the retention times of the isomer peaks.
-
Calculate the resolution (R_s) between the critical pair using the formula: R_s = 2(t_R2 – t_R1) / (w1 + w2), where t_R is the retention time and w is the peak width at the base.
-
Compare the resolution values obtained at each pH and select the condition that provides baseline separation.[3][11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromtech.com [chromtech.com]
- 8. HPLC Columns & Detectors: Temp Control for Lab Precision [timberlineinstruments.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Selective Separation of Vanillic Acid from Other Lignin-Derived Monomers Using Centrifugal Partition Chromatography: The Effect of pH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2,6-Difluoro-4-methoxybenzoic Acid
Welcome to the technical support center for the synthesis of 2,6-Difluoro-4-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to improve the yield and purity of this valuable synthetic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental failures, and provide a robust, field-tested protocol.
Section 1: Foundational Principles & Strategic Synthesis Selection
The synthesis of this compound is most reliably achieved through the formation of an organometallic intermediate followed by carboxylation. The two primary strategies are the Grignard reaction and Directed ortho-Lithiation (DoM).
-
Grignard Reaction: This classic method involves reacting an aryl halide (e.g., 4-bromo-3,5-difluoroanisole) with magnesium metal. While effective, initiating the reaction can be inconsistent, and the Grignard reagent's stability can be a concern.
-
Directed ortho-Lithiation (DoM): This is often the superior method for this specific molecule. The methoxy group on the starting material, 3,5-difluoroanisole, is a powerful directing metalating group (DMG). It coordinates with an organolithium base (like n-butyllithium), facilitating the regioselective removal of a proton from the adjacent C2 position. The electron-withdrawing fluorine atoms further acidify this proton, making the lithiation step efficient and highly specific.[1][2][3] This route avoids the potential for halogen-metal exchange issues that can complicate Grignard reactions with polyhalogenated aromatics.
Given its high regioselectivity and reliability, this guide will focus on optimizing the Directed ortho-Lithiation pathway.
Caption: General reaction scheme for the synthesis via Directed ortho-Lithiation.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a practical Q&A format.
Part A: Formation of the Lithiated Intermediate
Question 1: My reaction failed. After quenching a sample with deuterium oxide (D₂O), LC-MS analysis shows no deuterium incorporation in my starting material. What went wrong?
Answer: This is a classic indication that the lithiation step did not occur. The root cause is almost always the presence of trace amounts of electrophilic impurities, primarily water, that quench the organolithium base.
-
Causality: n-Butyllithium (n-BuLi) is an exceptionally strong base and will react instantly with even mildly acidic protons from water, alcohols, or atmospheric moisture before it can deprotonate the anisole ring.
-
Troubleshooting Steps:
-
Glassware: All glassware must be rigorously dried. Oven-dry at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry inert gas (Nitrogen or Argon).
-
Solvents: Use anhydrous solvents. Tetrahydrofuran (THF) is hygroscopic and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) or obtained from a sealed, anhydrous-grade bottle and used immediately.
-
Reagents: Ensure your 3,5-difluoroanisole is anhydrous. If necessary, distill it or dry it over molecular sieves.
-
Inert Atmosphere: The entire reaction, including reagent transfers, must be conducted under a positive pressure of dry Nitrogen or Argon. Use septa and syringe/cannula techniques for all liquid transfers.
-
n-BuLi Titration: The molarity of commercial n-BuLi solutions can decrease over time due to gradual reaction with atmospheric moisture upon repeated use. It is best practice to titrate the n-BuLi solution (e.g., using diphenylacetic acid) before use to determine its exact concentration.
-
Question 2: The reaction mixture turned a dark color immediately after adding the n-BuLi, and my yield is very low. Why?
Answer: A dark coloration can indicate side reactions or decomposition. While a pale yellow color is expected for the lithiated species, dark brown or black suggests a problem.
-
Causality: The most likely cause is poor temperature control. Directed ortho-lithiation reactions must be maintained at very low temperatures (typically -78 °C, a dry ice/acetone bath) to ensure the stability of the lithiated intermediate.[4] At higher temperatures, the highly reactive intermediate can undergo decomposition or react with the solvent (THF).
-
Troubleshooting Steps:
-
Temperature Control: Ensure your cold bath is well-insulated and maintained at -78 °C throughout the addition and stirring period.
-
Addition Rate: Add the n-BuLi solution dropwise to the solution of 3,5-difluoroanisole. A slow, controlled addition prevents localized heating (exotherms) that can lead to decomposition.
-
Substrate Purity: Impurities in the starting anisole could also be a factor. Ensure its purity by distillation or column chromatography if necessary.
-
Part B: The Carboxylation Step
Question 3: I believe the lithiation was successful, but I recovered mostly starting material and obtained a very low yield of the desired acid. What happened during carboxylation?
Answer: This points to an issue with the carbon dioxide source or the addition process. The goal is to flood the highly reactive lithiated intermediate with a large excess of clean, dry CO₂.
-
Causality: The lithiated intermediate is nucleophilic. If it does not find CO₂ to react with, it will persist until the reaction is quenched, at which point it will be protonated by the workup solution, regenerating the starting material.
-
Troubleshooting Steps:
-
CO₂ Quality & Form: Use freshly crushed, high-quality dry ice. Avoid using old dry ice that may have accumulated a layer of water ice from atmospheric condensation. Do not use powdered dry ice, as its high surface area promotes condensation.
-
CO₂ Quantity: Use a significant excess of dry ice (at least 5-10 molar equivalents).
-
Method of Addition: The most reliable method is to transfer the cold (-78 °C) solution of the lithiated intermediate via cannula onto a flask containing a vigorously stirred slurry of crushed dry ice in anhydrous THF. This ensures the lithiated species encounters CO₂ immediately. Pouring the solution can be less efficient and risks warming. Do NOT add dry ice chunks to the lithiated solution, as this can cause localized quenching and warming.
-
Part C: Work-up and Purification
Question 4: My final product is an oily substance, not a crystalline solid, and NMR shows multiple compounds. How do I effectively purify it?
Answer: The primary impurities are typically unreacted 3,5-difluoroanisole and a non-polar homocoupling byproduct. Purification is best achieved by leveraging the acidic nature of your product.
-
Causality: The desired product is a carboxylic acid, which is deprotonated by a base to form a water-soluble carboxylate salt. Neutral organic impurities (like the starting material) will remain in the organic phase.
-
Troubleshooting (Purification Protocol):
-
Quench: After carboxylation, carefully quench the reaction with water or dilute HCl.
-
Basify: Add an aqueous base solution (e.g., 1-2 M NaOH) to the mixture and stir. Adjust the pH to >12 to ensure complete deprotonation of the carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel. The aqueous layer now contains your product as its sodium salt. The organic layer (e.g., ether or ethyl acetate) contains the neutral impurities.
-
Wash: Separate the layers. Wash the aqueous layer with an organic solvent (e.g., diethyl ether) one or two more times to remove any remaining neutral impurities.
-
Acidify: Cool the clean aqueous layer in an ice bath and slowly add concentrated HCl with stirring until the pH is ~1-2. Your product, this compound, will precipitate as a solid.
-
Isolate: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if needed.
-
Section 3: Optimized Experimental Protocol
This protocol for the Directed ortho-Lithiation of 3,5-difluoroanisole is designed for a ~10 mmol scale and incorporates the troubleshooting solutions discussed above.
Reagents & Key Parameters
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Volume / Mass |
| 3,5-Difluoroanisole | 144.11 | 10.0 | 1.0 | 1.44 g |
| Anhydrous THF | - | - | - | 50 mL + 20 mL |
| n-Butyllithium (2.5 M) | 64.06 | 11.0 | 1.1 | 4.4 mL |
| Dry Ice (CO₂) | 44.01 | ~100 | ~10 | ~5 g |
Step-by-Step Methodology
-
Preparation: Under a nitrogen atmosphere, add 3,5-difluoroanisole (1.44 g, 10.0 mmol) and anhydrous THF (50 mL) to a flame-dried 100 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and a septum.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting pale-yellow solution at -78 °C for 1 hour.
-
Carboxylation Setup: In a separate flame-dried 250 mL flask, add crushed dry ice (~5 g) and anhydrous THF (20 mL). Stir vigorously to create a slurry.
-
Carboxylation Transfer: While maintaining the -78 °C temperature, transfer the solution of the lithiated intermediate from the first flask to the dry ice slurry in the second flask via a cooled, wide-bore cannula over 10-15 minutes.
-
Warming: Allow the reaction mixture to slowly warm to room temperature, which allows the excess CO₂ to sublime.
-
Work-up (Extraction):
-
Add 30 mL of water to the flask.
-
Add 2 M NaOH (aq) until the pH of the aqueous phase is >12.
-
Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 30 mL). Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify to pH ~1-2 by slowly adding concentrated HCl. A white precipitate will form.
-
-
Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with cold deionized water (2 x 20 mL).
-
Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.
Caption: Optimized experimental workflow for the synthesis of the target compound.
Section 4: Safety Precautions
-
Organolithium Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air or moisture. It is also corrosive. All handling must be done under a strict inert atmosphere using proper syringe and cannula techniques.
-
Solvents: Diethyl ether and THF are extremely flammable. Ensure there are no ignition sources nearby. Work in a well-ventilated fume hood.
-
Cryogenic Baths: Dry ice/acetone baths are extremely cold (-78 °C) and can cause severe burns. Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
-
Corrosives: Concentrated hydrochloric acid and sodium hydroxide solutions are highly corrosive. Handle with care and appropriate PPE. The acidification step is exothermic and should be performed in an ice bath.
Section 5: References
-
University of Rochester. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from --INVALID-LINK--
-
University of the West Indies at Mona. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Comparative Analysis of Synthetic Routes to 4-Methoxybenzoic Acid. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
El-Awa, A., & Fuchs, P. L. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(4), 19-47. Retrieved from --INVALID-LINK--
-
El-Awa, A., & Fuchs, P. L. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate. Retrieved from --INVALID-LINK--
-
Snieckus, V. (n.d.). Directed (ortho) Metallation. Retrieved from --INVALID-LINK--
-
Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Retrieved from --INVALID-LINK--
References
Identifying side products in the synthesis of fluorinated aromatic compounds
Welcome to the technical support center for the synthesis of fluorinated aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify side products encountered during fluorination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for introducing fluorine into an aromatic ring?
A1: The three most prevalent methods for the synthesis of fluorinated aromatic compounds are Nucleophilic Aromatic Substitution (SNAr), the Balz-Schiemann reaction, and Electrophilic Fluorination. Each method has its own advantages and is suited for different types of aromatic substrates.
Q2: I am observing unexpected peaks in my 19F NMR spectrum. How can I identify the potential side products?
A2: Unexpected peaks in a 19F NMR spectrum are a common indication of side product formation. The chemical shift of the fluorine signal can provide valuable clues about its electronic environment. This guide provides detailed information on the characteristic side products for each major fluorination reaction, which can be correlated with your NMR data. For definitive identification, it is recommended to use complementary analytical techniques such as mass spectrometry (MS) and chromatography (HPLC or GC).
Q3: How can I quantify the ratio of my desired product to the side products?
A3: Quantitative NMR (qNMR) is a powerful technique for determining the relative amounts of different fluorinated species in a reaction mixture. By integrating the signals corresponding to your product and the identified side products, you can calculate their molar ratio. It is crucial to ensure complete relaxation of the nuclei for accurate quantification, which can be achieved by using a sufficient relaxation delay in your NMR experiment. Chromatographic methods like HPLC and GC, when properly calibrated with standards, can also provide accurate quantitative data.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) - The Halex Process
The Halex (Halogen Exchange) process is a widely used industrial method for producing fluoroaromatics, particularly those activated by electron-withdrawing groups (e.g., nitro groups). It involves the displacement of a chloride or bromide with fluoride, typically using an alkali metal fluoride like potassium fluoride (KF) in a polar apathetic solvent at high temperatures.
Common Issues & Solutions
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion | Inactive fluoride source due to moisture. | Use anhydrous potassium fluoride and a phase-transfer catalyst. Ensure rigorous drying of solvents. |
| Insufficient reaction temperature. | SNAr reactions often require high temperatures (150–250 °C) to proceed efficiently. | |
| Poor solvent choice. | Use polar aprotic solvents like DMSO, DMF, or sulfolane to enhance fluoride nucleophilicity. | |
| Formation of black tar-like material | Decomposition of starting material or product at high temperatures. | Lower the reaction temperature and extend the reaction time. Consider using a more reactive fluoride source like cesium fluoride (CsF) to allow for milder conditions. |
| Presence of impurities in the starting material or solvent. | Ensure the purity of all reagents and solvents before use. Impurities can lead to runaway reactions, as highlighted in historical industrial incidents. | |
| Incomplete reaction leading to a mixture of starting material and product | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature while monitoring the reaction progress by TLC or GC. |
| Deactivation of the fluoride source. | Use a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the solubility and reactivity of the fluoride salt. |
Data Presentation: Side Products in SNAr
In a well-optimized Halex process, the primary issue is typically incomplete conversion rather than the formation of a diverse range of side products. The main components in a crude reaction mixture are often the starting material, the desired fluorinated product, and potentially di-substituted products if the starting material has multiple leaving groups.
| Starting Material | Conditions | Desired Product Yield | Major Side Product(s) | Side Product Yield |
| 2,4-Dichloronitrobenzene | KF, DMAc, TMAC, high T | Variable | Unreacted starting material | Dependent on conversion |
| 2-Chloro-4-fluoronitrobenzene | Dependent on conversion |
Note: The yields are highly dependent on the specific reaction conditions and the efficiency of the conversion.
The Balz-Schiemann Reaction
This reaction involves the diazotization of a primary aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt to yield the aryl fluoride.
Common Issues & Solutions
| Problem | Potential Cause | Recommended Solution |
| Low yield of aryl fluoride | Incomplete diazotization. | Ensure the reaction is carried out at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt. |
| Premature decomposition of the diazonium salt. | Isolate the diazonium tetrafluoroborate salt before thermal decomposition, as it is often more stable. | |
| Formation of hydrodediazoniation byproduct (Ar-H). | Use non-polar or low-polarity solvents like hexane or chlorobenzene to suppress this side reaction.[1][2] | |
| Formation of colored impurities | Formation of azo compounds. | This can occur under acidic conditions.[3] Ensure the pH is controlled during the diazotization step. |
| Explosive decomposition | Uncontrolled thermal decomposition of the diazonium salt. | Perform the decomposition in a suitable solvent to temper the reaction.[3] For larger scale reactions, consider using continuous-flow setups. |
Data Presentation: Solvent Effect on Side Product Formation in the Balz-Schiemann Reaction of Benzenediazonium Tetrafluoroborate [1][2]
| Solvent | Desired Product (Fluorobenzene) Yield (%) | Hydrodediazoniation (Benzene) Yield (%) |
| Non-polar | ||
| Hexane | 85 | 0 |
| Low-polarity | ||
| Chlorobenzene | 97 | 0 |
| Toluene | 91 | 5 |
| Benzene | 87 | Not Determined |
| Polar Aprotic | ||
| Acetonitrile | 25 | 62 |
| DMF | 10 | 80 |
| DMSO | 15 | 75 |
Yields were determined by GC analysis after heating at 60°C for 16 hours.[1][2]
Electrophilic Fluorination
This method uses an electrophilic source of fluorine, such as Selectfluor® (F-TEDA-BF4) or N-fluorobenzenesulfonimide (NFSI), to fluorinate electron-rich aromatic compounds.
Common Issues & Solutions
| Problem | Potential Cause | Recommended Solution |
| Low regioselectivity (mixture of ortho, meta, and para isomers) | The directing effect of the substituent on the aromatic ring. | The regioselectivity is inherently governed by the electronic properties of the substrate. Separation of isomers by chromatography is often necessary. |
| Reaction temperature. | In some cases, lowering the reaction temperature can improve selectivity. | |
| Formation of dearomatized byproducts (cyclohexadienones) | Reaction with phenol substrates. | This is a known side reaction for phenols.[4][5] Optimization of the reaction conditions (catalyst, solvent, temperature) can minimize this pathway. |
| Low or no conversion | Insufficiently activated aromatic substrate. | This method works best for electron-rich aromatics. Consider using a different fluorination method for electron-deficient rings. |
| Inactive fluorinating agent. | Ensure the fluorinating agent is pure and has been stored correctly, protected from moisture. | |
| Formation of di- or poly-fluorinated products | High reactivity of the substrate and/or excess fluorinating agent. | Use stoichiometric amounts of the fluorinating agent. In some cases, a less reactive fluorinating agent may be beneficial. |
Data Presentation: Regioselectivity in the Electrophilic Nitration of Substituted Benzenes (Illustrative of Directing Effects)
While specific data for electrophilic fluorination is dispersed, the directing effects of substituents are general to electrophilic aromatic substitution. The following table for nitration illustrates the typical isomer distributions.
| Substituent | % Ortho | % Meta | % Para |
| -CH₃ | 58.5 | 4.4 | 37.1 |
| -F | 12.4 | 0.9 | 86.6 |
| -Cl | 30.2 | 0.9 | 68.9 |
| -Br | 37.6 | 1.2 | 61.2 |
| -NO₂ | 6.4 | 93.2 | 0.3 |
These values are for nitration and serve as a general guide to the directing effects of substituents in electrophilic aromatic substitution.
Experimental Protocols
Protocol 1: Quantitative Analysis of Reaction Mixtures by 19F NMR Spectroscopy
This protocol provides a general guideline for the quantitative analysis of a crude reaction mixture containing multiple fluorinated aromatic compounds.
1. Sample Preparation: a. Accurately weigh a representative sample of the crude reaction mixture (e.g., 10-20 mg) into an NMR tube. b. Add a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample. c. Add a known amount of an internal standard. The internal standard should be a fluorinated compound that does not react with the components of the mixture and has a signal that is well-resolved from the signals of interest. 1-Fluoronaphthalene or fluorobenzene can be suitable choices.[2]
2. NMR Data Acquisition: a. Use a high-field NMR spectrometer for better resolution and sensitivity. b. Set the spectral width to encompass all expected fluorine signals. The chemical shift range for 19F is much larger than for ¹H. c. Use a 90° pulse width. d. Crucially, set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the fluorine nuclei in your sample. This is essential for accurate integration. A relaxation delay of 60 seconds is often a safe starting point if T₁ values are unknown.[1] e. Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
3. Data Processing and Analysis: a. Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform the data. b. Phase and baseline correct the spectrum carefully. c. Integrate the signals corresponding to the desired product, known side products, and the internal standard. d. Calculate the molar ratio of each component relative to the internal standard. From this, the absolute or relative yields can be determined.
Protocol 2: Separation and Analysis of Fluorinated Compounds by HPLC-MS
This protocol outlines a general approach for the separation and identification of fluorinated aromatic compounds and their byproducts.
1. Column and Mobile Phase Selection: a. A reversed-phase C8 or C18 column is often a good starting point for the separation of aromatic compounds.[6] b. For highly fluorinated compounds, a column with a fluorinated stationary phase may provide better separation.[6] c. A typical mobile phase system is a gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
2. HPLC Method Development: a. Start with a broad gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to get an overview of the mixture's complexity. b. Optimize the gradient to achieve baseline separation of the peaks of interest. c. Adjust the flow rate and column temperature to further improve separation and peak shape.
3. Mass Spectrometry Detection: a. Use an electrospray ionization (ESI) source in both positive and negative ion modes to determine the best ionization conditions for your compounds. b. Perform a full scan analysis to obtain the molecular weights of the separated components. c. For structural elucidation, perform tandem mass spectrometry (MS/MS) on the parent ions to obtain fragmentation patterns. These patterns can help identify the structure of unknown side products.
4. Quantification: a. For accurate quantification, create a calibration curve for each known compound using certified reference standards. b. If standards for side products are not available, semi-quantification can be performed by comparing the peak areas to that of a known, structurally similar compound.
Visualizations
Caption: A logical workflow for troubleshooting common issues in fluorination reactions.
Caption: Decision tree for identifying potential side products based on the fluorination method.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method development and optimization for benzoic acid derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on HPLC method development and optimization for benzoic acid derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed to address common issues encountered during the HPLC analysis of benzoic acid derivatives, providing clear, actionable solutions.
Issue 1: Asymmetric Peak Shape (Peak Tailing)
Q1: Why are the peaks for my benzoic acid derivatives tailing?
Peak tailing, characterized by an asymmetrical peak with a trailing edge, is a frequent challenge when analyzing acidic compounds like benzoic acid derivatives.[1] The primary causes can be broken down into chemical and physical issues.
Chemical Causes:
-
Secondary Silanol Interactions: This is the most common reason for peak tailing. Silica-based columns (e.g., C18) have residual acidic silanol groups (Si-OH) on their surface.[1][2] If the mobile phase pH is not sufficiently acidic, these silanols can become ionized (Si-O-) and interact strongly with the acidic analyte, causing some molecules to be retained longer and resulting in a tailing peak.[1][3]
-
Mobile Phase pH Near Analyte pKa: When the mobile phase pH is close to the pKa of your benzoic acid derivative, the analyte will exist as a mixture of its ionized and non-ionized forms. This dual state leads to inconsistent retention and can cause peak broadening or tailing.[1]
-
Contamination: Metal impurities within the silica matrix of the column can increase the acidity of silanol groups, exacerbating their interaction with analytes and leading to peak tailing.[1]
Physical Causes:
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[1]
-
Column Void or Blockage: A void at the head of the column or a blocked frit can disrupt the sample band, causing tailing or split peaks for all analytes.[1][4]
-
Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can cause band broadening and peak tailing.[1]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to poor peak shape.[1][5]
Q2: How does the mobile phase pH impact the peak shape of my benzoic acid derivative?
Mobile phase pH is a critical factor for achieving optimal peak shape for ionizable compounds like benzoic acid derivatives.[1] To obtain a sharp, symmetrical peak, the analyte should be in a single, non-ionized state. For a weak acid, this is accomplished by setting the mobile phase pH well below its pKa.[1] A general guideline is to adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of the analyte.[5]
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for systematic HPLC troubleshooting of peak tailing.
Issue 2: Inconsistent Retention Times
Q3: Why are the retention times for my benzoic acid derivatives shifting between injections?
Unstable retention times are a common HPLC problem that can affect the reliability of your analytical results. The primary causes include:
-
Inadequate Column Equilibration: Before beginning a sequence of analyses, it is crucial to ensure the column is fully equilibrated with the mobile phase.
-
Mobile Phase Inconsistency: Changes in the mobile phase composition, such as solvent evaporation or improper mixing, can lead to retention time shifts.
-
Temperature Fluctuations: Variations in the column temperature can affect retention times. Using a column oven is recommended for consistent results.
-
Column Contamination: Buildup of contaminants from the sample matrix on the column can alter its chemistry and lead to shifting retention times.
-
Pump Issues: Inconsistent flow from the HPLC pump can also cause retention times to vary.
Troubleshooting Steps for Retention Time Shifts:
-
Ensure Proper Column Equilibration: Flush the column with the mobile phase for a sufficient amount of time until a stable baseline is achieved.
-
Prepare Fresh Mobile Phase: If solvent evaporation is suspected, prepare a fresh batch of mobile phase.
-
Use a Column Oven: Maintain a constant column temperature to minimize temperature-related variations.
-
Implement a Column Washing Protocol: Regularly wash the column to remove any strongly retained contaminants. (See Protocol 2)
-
Check Pump Performance: Verify that the pump is delivering a consistent flow rate.
Logical Relationship of HPLC Parameters
Caption: Relationship between key HPLC parameters and their impact on chromatographic results.
Data Presentation: HPLC Method Parameters
The following tables summarize typical starting conditions for HPLC method development for benzoic acid derivatives. These should be optimized for your specific application.
Table 1: pKa Values for Common Benzoic Acid Derivatives
| Benzoic Acid Derivative | pKa |
| Benzoic Acid | 4.20 |
| Salicylic Acid | 2.97 |
| p-Hydroxybenzoic Acid | 4.58 |
| Gallic Acid | 4.41 |
| Vanillic Acid | 4.48 |
| Syringic Acid | 4.35 |
| Protocatechuic Acid | 4.48 |
Note: pKa values can vary slightly with temperature and solvent composition.
Table 2: Recommended Starting HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 150 mm (or similar) |
| Mobile Phase A | 0.1% Phosphoric Acid or 0.1% Formic Acid in Water (pH ~2.5-3.0) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, increasing to elute all components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | 230-254 nm (depending on the derivative) |
| Injection Volume | 5-20 µL |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Suppressing Peak Tailing
Objective: To prepare a mobile phase with a pH at least 1.5 units below the analyte's pKa to ensure the analyte is in its non-ionized form, minimizing peak tailing.[1]
Materials:
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., Acetonitrile, Methanol)
-
Acidifier (e.g., Phosphoric acid, Formic acid) or a suitable buffer system
-
Calibrated pH meter
-
0.22 µm or 0.45 µm membrane filter
Procedure:
-
Determine Analyte pKa: Refer to Table 1 or other literature to find the pKa of your specific benzoic acid derivative.
-
Prepare Aqueous Phase: Measure the required volume of HPLC-grade water for your mobile phase.
-
Adjust pH: While stirring, slowly add the acidifier to the water until the pH is at least 1.5 units below the analyte's pKa. For example, for benzoic acid (pKa ≈ 4.2), a target pH of 2.5-2.7 is appropriate.
-
Add Organic Solvent: Measure the required volume of the organic solvent and add it to the acidified aqueous phase to achieve the desired mobile phase composition.
-
Filter and Degas: Filter the final mobile phase mixture through a 0.22 µm or 0.45 µm filter to remove any particulates.[1] Degas the mobile phase using sonication, helium sparging, or an inline degasser to prevent air bubbles in the HPLC system.[1]
Protocol 2: General Column Washing Procedure
Objective: To remove strongly retained hydrophobic and polar contaminants from the column, restoring its performance and preventing carryover.
Procedure:
-
Flush Buffer: Wash the column with 10-20 column volumes of HPLC-grade water (without any buffer salts) to remove any buffer precipitates.
-
Flush with Intermediate Solvent: Flush the column with 10-20 column volumes of Isopropanol.
-
Flush with Strong Organic Solvent: Flush with 10-20 column volumes of 100% Acetonitrile or Methanol to remove strongly retained hydrophobic compounds.
-
Re-equilibrate: Before the next analysis, re-equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
References
Challenges in scaling up the production of 2,6-Difluoro-4-methoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2,6-Difluoro-4-methoxybenzoic acid.
Troubleshooting Guides
Problem 1: Low Overall Yield
Q: My multi-step synthesis of this compound is resulting in a low overall yield. What are the common causes and how can I address them?
A: Low yields in the synthesis of this compound can arise from several factors throughout the synthetic sequence. A common hypothetical pathway involves the formation of a Grignard reagent from a brominated precursor, followed by carboxylation.
Potential Causes and Solutions:
-
Incomplete Grignard Reagent Formation: The reaction of the brominated aromatic precursor with magnesium is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Side Reactions of the Grignard Reagent: The highly reactive Grignard reagent can react with atmospheric carbon dioxide or other electrophiles. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Inefficient Carboxylation: Ensure the carbon dioxide source (e.g., dry ice) is in excess and that the Grignard reagent is added to it, rather than the other way around, to minimize the formation of ketone byproducts.
-
Product Loss During Workup and Purification: this compound has some solubility in organic solvents. During extraction, ensure the aqueous layer is at an appropriate pH to fully precipitate the product before filtration. Use minimal amounts of cold solvent for washing the filtered solid to prevent redissolving the product.[1]
Problem 2: Impure Product and Byproduct Formation
Q: I am observing significant impurities in my final product. What are the likely byproducts and how can I improve the purity?
A: The purity of this compound can be compromised by side reactions and incomplete conversions. For instance, in a synthetic route involving the oxidation of a corresponding aldehyde, incomplete oxidation is a common issue.
Common Impurities and Mitigation Strategies:
-
Residual Aldehyde: If the synthesis involves the oxidation of 2,6-difluoro-4-methoxybenzaldehyde, the presence of this starting material is a common impurity.
-
Solution: Increase the reaction time or temperature to drive the oxidation to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the aldehyde.[1]
-
-
Discolored Product: The final product may appear off-white or brownish instead of a white crystalline powder.
-
Solution: This can be due to residual catalysts or byproducts from side reactions. Thoroughly wash the crude product with appropriate solvents. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, is an effective purification method.[1] The use of activated carbon during the workup can also help remove colored impurities.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the production of this compound?
A1: Scaling up any chemical synthesis requires careful consideration of safety protocols. For this compound, key safety considerations include:
-
Exothermic Reactions: Many steps in organic synthesis, such as Grignard reagent formation or oxidation, can be exothermic. On a larger scale, heat dissipation becomes less efficient due to a lower surface-area-to-volume ratio. It is crucial to have adequate cooling capacity and to control the rate of reagent addition.[1]
-
Handling of Hazardous Reagents: Depending on the synthetic route, you may be working with corrosive acids, bases, and potentially toxic organometallic reagents. Always use appropriate personal protective equipment (PPE), work in a well-ventilated area, and follow established safety guidelines for handling such chemicals.
-
Pressure Management: Some reactions may be conducted under pressure. Ensure that the reactors are certified for the intended pressures and that appropriate safety relief systems are in place.[1]
Q2: How can I effectively monitor the progress of my reactions?
A2: Monitoring reaction progress is crucial for optimizing reaction times and minimizing byproduct formation.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method for qualitative monitoring of the disappearance of starting materials and the appearance of products.[1]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, GC and HPLC are powerful techniques to determine the conversion of starting materials and the formation of products and byproducts.
Q3: What are the best practices for the final precipitation and isolation of this compound?
A3: The final isolation step is critical for achieving high purity and yield.
-
pH Adjustment: After quenching the reaction, the product is typically precipitated from an aqueous solution by acidification. Carefully adjust the pH with a mineral acid (e.g., hydrochloric acid) to ensure complete precipitation of the carboxylic acid.[1]
-
Filtration and Washing: After precipitation, the solid product should be collected by filtration. Wash the filter cake with cold solvent (e.g., water) to remove any remaining inorganic salts or water-soluble impurities. Using a minimal amount of cold solvent is key to minimizing product loss.[1]
-
Drying: Dry the final product thoroughly under vacuum to remove any residual solvents.
Data Presentation
Table 1: Comparison of Hypothetical Synthetic Routes for this compound
| Parameter | Route 1: Grignard Carboxylation | Route 2: Oxidation of Aldehyde |
| Starting Material | 1-Bromo-2,6-difluoro-4-methoxybenzene | 2,6-Difluoro-4-methoxybenzaldehyde |
| Key Reagents | Magnesium, Dry Ice (CO2) | Oxidizing agent (e.g., KMnO4) |
| Typical Yield | Moderate (can be up to 80% for similar reactions)[3] | High (can be >90%)[4] |
| Key Advantages | Utilizes readily available starting materials. | High-yielding final step. |
| Key Disadvantages | Requires strict anhydrous conditions; potential for ketone byproduct formation. | The aldehyde precursor may require a separate multi-step synthesis. |
Experimental Protocols
Protocol 1: Synthesis via Grignard Carboxylation (Hypothetical)
This protocol is a conceptualized procedure based on standard Grignard reactions.
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, place a solution of 1-bromo-2,6-difluoro-4-methoxybenzene (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small amount of the bromide solution to the magnesium turnings. If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
In a separate flask, place an excess of crushed dry ice.
-
Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
-
Workup and Isolation:
-
Quench the reaction by slowly adding a dilute solution of hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude this compound from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
-
Protocol 2: Synthesis via Oxidation of 2,6-Difluoro-4-methoxybenzaldehyde (Hypothetical)
This protocol is based on the general oxidation of aromatic aldehydes.
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2,6-Difluoro-4-methoxybenzaldehyde (1.0 equivalent) in a suitable solvent such as aqueous acetone or tert-butanol.
-
Cool the solution in an ice bath.
-
-
Oxidation:
-
Prepare a solution of potassium permanganate (KMnO4) (approximately 2.0 equivalents) in water.
-
Slowly add the KMnO4 solution to the cooled aldehyde solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
-
Workup and Isolation:
-
Filter the reaction mixture to remove the manganese dioxide (MnO2) precipitate.
-
Acidify the filtrate with dilute hydrochloric acid until the product precipitates out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
-
Purification:
-
Recrystallize the crude product from hot water or another suitable solvent to obtain pure this compound.
-
Visualizations
Caption: Workflow for the synthesis of this compound via Grignard carboxylation.
Caption: Troubleshooting logic for synthesis challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of 2,6-Difluoro-4-methoxybenzoic Acid and Its Fluorinated Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical Properties, Biological Activities, and Spectroscopic Data
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate key pharmacological properties. Among the vast array of fluorinated building blocks, fluorinated benzoic acid isomers represent a critical class of compounds. This guide provides a comprehensive comparison of 2,6-Difluoro-4-methoxybenzoic acid against other fluorinated benzoic acid isomers, offering a detailed examination of their physicochemical characteristics, biological activities, and spectroscopic signatures to inform rational drug design and development.
Physicochemical Properties: A Comparative Overview
The positioning of fluorine and methoxy groups on the benzoic acid ring significantly influences crucial physicochemical parameters such as acidity (pKa), lipophilicity (logP), and solubility. These properties, in turn, dictate the pharmacokinetic and pharmacodynamic profile of a potential drug candidate. While experimental data for a direct, comprehensive comparison is not always available in a single source, a combination of experimental and predicted values provides valuable insights.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Predicted) | logP (Predicted) | Melting Point (°C) |
| This compound | C₈H₆F₂O₃ | 188.13 | - | 1.6[1] | 184-188[2] |
| 3,5-Difluoro-4-methoxybenzoic acid | C₈H₆F₂O₃ | 188.13 | 3.79 ± 0.10[3] | - | - |
| 2,3-Difluoro-4-methoxybenzoic acid | C₈H₆F₂O₃ | 188.13 | - | 1.9[4] | - |
| 2,4-Difluoro-6-methoxybenzoic acid | C₈H₆F₂O₃ | 188.13 | - | - | - |
| 4-Methoxybenzoic acid | C₈H₈O₃ | 152.15 | - | - | - |
| 2,6-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | - | - | - |
Note: Predicted values are computationally derived and should be considered as estimates. Experimental verification is recommended.
Biological Activities: A Look at Anticancer and Antibacterial Potential
Fluorinated benzoic acids have garnered attention for their potential as anticancer and antibacterial agents. The electron-withdrawing nature of fluorine can enhance the interaction of these molecules with biological targets and improve their metabolic stability. While direct comparative studies on the isomers of difluoro-methoxybenzoic acid are limited, existing research on related compounds provides a basis for understanding their potential biological activities.
Anticancer Activity
Antibacterial Activity
The antibacterial properties of benzoic acid and its derivatives are well-documented. The introduction of fluorine atoms can enhance this activity. The antibacterial efficacy of fluorinated benzoic acids is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains, such as Escherichia coli. The lipophilicity and electronic properties conferred by fluorine and methoxy groups can influence the ability of these compounds to penetrate bacterial cell walls and interfere with essential cellular processes. Positional isomerism has been shown to have a significant effect on the antibacterial activity of benzoic acid derivatives against E. coli.[5][6][7]
Spectroscopic Data: Fingerprints for Isomer Differentiation
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide invaluable information for the structural elucidation and differentiation of isomers.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons and carbons are highly sensitive to the electronic environment created by the fluorine and methoxy substituents.
¹³C NMR Data for Selected Isomers:
| Compound | Solvent | Key ¹³C Chemical Shifts (ppm) |
| 3-Fluoro-4-methoxybenzoic acid [8] | - | 166.5 (C=O), 157.5 (C-O), 155.0 (C-F), 127.8, 117.2, 113.8, 56.7 (O-CH₃) |
| 4-Methoxybenzoic acid [9] | DMSO-d₆ | 167.3 (C=O), 163.1 (C-O), 131.5, 123.5, 113.8, 55.4 (O-CH₃) |
| Benzoic acid [10] | CDCl₃ | ~172 (C=O), 133.7, 130.2, 129.4, 128.4 |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the characteristic functional groups present in the molecule. The spectra of benzoic acid derivatives are typically characterized by:
-
A broad O-H stretching band for the carboxylic acid group (~3300-2500 cm⁻¹).[11]
-
A strong C=O stretching band for the carbonyl group (~1700 cm⁻¹).[11]
-
C-F stretching bands.
-
C-O stretching bands for the methoxy group.
The exact positions of these bands can vary slightly between isomers due to differences in electronic effects and hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, which can aid in their identification. For this compound and its isomers, the molecular ion peak would be expected at an m/z corresponding to their molecular weight (188.13 g/mol ).
Experimental Protocols
To facilitate further research and a standardized comparison of these compounds, detailed methodologies for key experiments are provided below.
pKa Determination by UV-Vis Spectrophotometry
Principle: This method relies on the change in the UV-Vis absorption spectrum of a compound as its ionization state changes with pH.
Protocol:
-
Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). Prepare a series of buffer solutions with known pH values covering a range around the expected pKa.
-
Sample Preparation: In a 96-well plate or individual cuvettes, add a small aliquot of the stock solution to each buffer solution to achieve a constant final concentration.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at a wavelength where a significant difference in absorbance between the ionized and unionized forms is observed.
-
Data Analysis: Plot the absorbance versus pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.
Aqueous Solubility Determination (Shake-Flask Method)
Principle: This equilibrium-based method determines the saturation concentration of a compound in an aqueous buffer.
Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of a selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC with UV detection, against a standard curve.
logP Determination (HPLC Method)
Principle: This method correlates the retention time of a compound on a reverse-phase HPLC column with its octanol-water partition coefficient.
Protocol:
-
System Calibration: Inject a series of standard compounds with known logP values onto a C18 HPLC column under isocratic conditions with a mobile phase containing an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer.
-
Calibration Curve: Plot the logarithm of the retention factor (k') versus the known logP values to generate a calibration curve.
-
Sample Analysis: Inject the test compound under the same HPLC conditions and determine its retention factor.
-
logP Calculation: Calculate the logP of the test compound using the equation of the calibration curve.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader.
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.
Antibacterial Susceptibility Testing (Broth Microdilution)
Principle: This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., E. coli).
-
Incubation: Incubate the plate under appropriate conditions for bacterial growth (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Experimental Workflows and Relationships
To further clarify the experimental processes and the logical relationships in this comparative analysis, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. hmdb.ca [hmdb.ca]
- 3. 3,5-DIFLUORO-4-METHOXYBENZOIC ACID CAS#: 319-60-8 [chemicalbook.com]
- 4. hmdb.ca [hmdb.ca]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. PhytoBank: 13C NMR Spectrum (PHY0064709) [phytobank.ca]
- 7. 2,6-Difluorobenzoic acid(385-00-2) 1H NMR spectrum [chemicalbook.com]
- 8. 3-Fluoro-4-methoxybenzoic acid(403-20-3) 13C NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
The Fluorine Advantage: A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Benzoic Acids
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive comparison of the bioactivity of fluorinated and non-fluorinated benzoic acids, supported by experimental data and detailed protocols. By understanding the profound impact of fluorination, researchers can better leverage its potential to enhance therapeutic efficacy.
The introduction of fluorine atoms into the benzoic acid structure can dramatically alter its physicochemical properties, leading to significant changes in biological activity.[1][2] Fluorine's high electronegativity and small atomic radius can influence a molecule's lipophilicity, metabolic stability, acidity (pKa), and binding affinity to biological targets.[1][3] These modifications often translate into improved potency, enhanced cell membrane permeability, and a more favorable pharmacokinetic profile.[2][4]
Comparative Bioactivity Data
The following tables summarize quantitative data from various studies, highlighting the differences in bioactivity between fluorinated and non-fluorinated benzoic acid derivatives across several key areas.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Fluorination Status | Reference |
| Benzoic Acid | E. coli | >1000 | Non-fluorinated | [5] |
| 4-Fluorobenzoic acid hydrazones | Staphylococcus aureus | Varies | Fluorinated | [6] |
| Pyrazole derivatives (unsubstituted aniline) | S. aureus ATCC 33591 | No significant activity | Non-fluorinated | [7] |
| Pyrazole derivatives (4-fluorophenyl substituted) | S. aureus ATCC 33591 | Potent activity | Fluorinated | [7] |
| Pyrazole derivatives (monofluoro and difluoro substituted) | Various bacteria | Weak inhibitors | Fluorinated | [7] |
| Pyrazole derivatives (3,5-dichloro-4-fluoro substituted) | S. aureus ATCC 33591 | 0.5 | Fluorinated | [7] |
Note: Direct comparison is challenging due to variations in the specific derivatives and bacterial strains tested across different studies. However, the data suggests that fluorination can significantly impact antimicrobial potency, although the effect is structure-dependent.
Table 2: Anticancer Activity (IC50)
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Fluorination Status | Reference |
| 4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid | Human cervical cancer | 17.84 | Non-fluorinated | [8] |
| Quinazolinone derivatives | MCF-7 | 100 | Non-fluorinated | [8] |
| 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoic acid derivatives | MCF-7 | 15.6 - 18.7 | Non-fluorinated | [8] |
| Acrylamide–PABA analog 4j | MCF-7 | 1.83 | Non-fluorinated | [8] |
Note: Data for direct fluorinated counterparts in these specific anticancer assays was not available in the provided search results. However, the general principle in drug discovery is that fluorination is a key strategy to enhance the anticancer activity of lead compounds.
Table 3: Physicochemical Properties Influencing Bioactivity
| Property | Fluorinated Benzoic Acids | Non-Fluorinated Benzoic Acids | Impact on Bioactivity | Reference |
| pKa | Generally lower (more acidic) | Higher | Alters ionization state at physiological pH, affecting membrane permeability and target interaction. | [9] |
| Lipophilicity (logP) | Can increase or decrease depending on the position and number of fluorine atoms. | Baseline | Influences membrane partitioning, absorption, distribution, and metabolism. | [1][10] |
| Metabolic Stability | Often increased due to the strength of the C-F bond, blocking metabolic oxidation. | More susceptible to metabolic degradation. | Leads to longer drug half-life and improved bioavailability. | [2][3] |
Key Signaling Pathways and Mechanisms
The bioactivity of benzoic acid derivatives is often mediated through their interaction with specific cellular signaling pathways. While the precise mechanisms can vary depending on the derivative and the biological context, some general principles apply. For instance, in cancer, these compounds may induce apoptosis or inhibit cell proliferation by modulating key signaling proteins.
Caption: Potential signaling pathways modulated by benzoic acid derivatives.
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key assays cited in this guide.
Antimicrobial Activity: Broth Microdilution MIC Assay
This method determines the minimum inhibitory concentration (MIC) of a substance against a specific microorganism in a liquid medium.[5][8]
Workflow:
Caption: Workflow for the Broth Microdilution MIC Assay.
Materials:
-
Test compounds (Benzoic acid and derivatives)
-
Microorganism culture (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound. Perform serial two-fold dilutions in the 96-well plate using MHB to achieve a range of desired concentrations.[5]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.[8]
-
Inoculation: Add the standardized bacterial suspension to each well containing the diluted compounds.[5]
-
Controls:
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.[5]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[8]
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the substituted benzoic acid derivatives and a positive control (e.g., Ascorbic acid) in methanol. Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.[8]
-
Reaction Mixture: In a 96-well plate or cuvette, mix a specific volume of the sample solution with the DPPH solution.[8]
-
Incubation: Incubate the mixture in the dark for a specified period.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 517 nm using a spectrophotometer or microplate reader.[8]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control (DPPH solution with solvent) and A_sample is the absorbance of the sample.[5] The IC50 value, the concentration that scavenges 50% of DPPH radicals, is then determined.[8]
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.[8]
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the benzoic acid derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).[8]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a standard metric for quantifying anticancer activity.[8]
Conclusion
The strategic incorporation of fluorine into the benzoic acid scaffold is a powerful tool in drug discovery and development. Fluorination can significantly enhance bioactivity by modulating key physicochemical properties such as pKa and lipophilicity, leading to improved metabolic stability and target engagement. While the effects are highly dependent on the position and number of fluorine atoms, the evidence strongly supports the continued exploration of fluorinated benzoic acids as a promising class of therapeutic agents. The experimental protocols provided herein offer a standardized framework for researchers to further investigate and compare the bioactivity of these fascinating molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. globalscientificjournal.com [globalscientificjournal.com]
- 7. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 2,6-Difluoro-4-methoxybenzoic acid analogs
Comparative Analysis of 2,6-Difluoro-4-methoxybenzoic Acid Analogs in Drug Discovery
A detailed examination of the structure-activity relationships of this compound analogs and related compounds reveals their potential as inhibitors of various key biological targets implicated in diseases such as cancer and neurodegenerative disorders. This guide provides a comparative overview of their performance, supported by experimental data from published research.
The this compound scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into molecules designed to target enzymes like kinases and other proteins involved in critical cellular signaling pathways. The fluorine atoms at the 2 and 6 positions often enhance binding affinity and improve metabolic stability, while the methoxy group at the 4-position can influence solubility and interactions with the target protein.
Performance Comparison of Related Analogs
While a comprehensive structure-activity relationship (SAR) study specifically focused on a wide range of this compound analogs is not extensively documented in a single publication, analysis of various related compounds from different studies allows for the inference of key SAR trends. The following table summarizes the biological activities of several benzoic acid derivatives, including those with similar substitution patterns, against different biological targets.
| Compound/Analog Scaffold | Target(s) | Key Biological Activity Data (e.g., IC50, KI) | Reference Compound/Activity |
| 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid derivatives | Casein Kinase 2 (CSNK2A), PIM3 Kinase | NanoBRET IC50: 12 nM (CSNK2A), 18 nM (PIM3) for a key analog | Varies by analog |
| Tetrahydroisoquinolynyl-benzoic acid derivatives | Acetylcholinesterase (AChE), Carbonic Anhydrases (hCA I, hCA II) | KI values ranging from 13.62 nM to 33.00 nM against different targets for the most promising derivatives | Varies by analog |
| 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles | p38α MAP Kinase | ED50: 5 mg/kg (in vivo, rat collagen-induced arthritis model) for a key pyridinylimidazole analog | Varies by analog |
| 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based derivatives | VEGFR-2 Kinase | Low nanomolar inhibition of VEGFR-2 | Varies by analog |
Key Insights from Structure-Activity Relationship Studies
-
Role of the Benzoic Acid Moiety: The carboxylic acid group is a common feature in these bioactive molecules, often acting as a key hydrogen bond donor and acceptor, anchoring the inhibitor to the active site of the target protein.
-
Impact of Fluorine Substitution: The presence of fluorine atoms, particularly at the positions ortho to the carboxylic acid, as seen in the 2,6-difluoro substitution pattern, can significantly enhance inhibitory activity. This is attributed to the electron-withdrawing nature of fluorine, which can modulate the pKa of the carboxylic acid and influence binding interactions. For instance, in the development of p38 MAP kinase inhibitors, a 3,5-difluoropyridinyl group, which is electronically similar to a difluorophenyl group, was crucial for potent activity.[1]
-
Influence of the Methoxy Group: The methoxy group at the para-position can contribute to the binding affinity through hydrophobic interactions and can also improve the pharmacokinetic properties of the compounds. In the context of CSNK2A inhibitors, an ortho-methoxy aniline derivative demonstrated potent in-cell target engagement and improved kinome-wide selectivity.[2][3]
-
Scaffold Diversity: While the benzoic acid core is maintained, the diversity of the appended heterocyclic systems (pyrazines, pyridinylimidazoles, pyrrolotriazines) highlights the modular nature of these inhibitors. This allows for fine-tuning of potency, selectivity, and pharmacokinetic profiles. For example, in the search for VEGFR-2 inhibitors, a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group attached to a pyrrolotriazine scaffold yielded low nanomolar potency.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the objective comparison of these analogs.
Kinase Inhibition Assay (General Protocol for CSNK2A)
-
Principle: The inhibitory activity of the compounds against CSNK2A is determined using a NanoBRET™ assay, which measures the displacement of a fluorescent tracer from the kinase active site by the test compound in live cells.
-
Procedure:
-
HEK293T cells are co-transfected with plasmids encoding for the CSNK2A-NanoLuc® fusion protein and a HaloTag®-inhibitor tracer.
-
After 24 hours, the cells are harvested and resuspended in Opti-MEM.
-
The cell suspension is dispensed into a 384-well plate containing serially diluted test compounds.
-
The NanoBRET™ Nano-Glo® Substrate and the HaloTag® NanoBRET™ 618 Ligand are added.
-
The plate is incubated at 37°C for 2 hours.
-
The BRET signal (ratio of acceptor emission to donor emission) is measured using a suitable plate reader.
-
IC50 values are calculated by fitting the data to a dose-response curve.
-
Acetylcholinesterase (AChE) Inhibition Assay
-
Principle: This assay is based on the Ellman's method, which measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Procedure:
-
The reaction mixture contains a phosphate buffer (pH 8.0), DTNB, and the test compound at various concentrations.
-
The reaction is initiated by the addition of AChE enzyme.
-
The mixture is incubated for 15 minutes at 37°C.
-
The substrate, acetylthiocholine iodide, is added.
-
The absorbance is measured at 412 nm at regular intervals using a microplate reader.
-
The percentage of inhibition is calculated, and the IC50 values are determined from the dose-response curves.
-
Visualizing the Structure-Activity Relationship Logic
The following diagram illustrates the general logic behind the structure-activity relationship studies of benzoic acid analogs as enzyme inhibitors.
Caption: A flowchart illustrating the iterative process of SAR studies for developing potent enzyme inhibitors.
References
- 1. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Method Validation for the Quantification of 2,6-Difluoro-4-methoxybenzoic Acid
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and related intermediates is paramount. This guide provides an objective comparison of various analytical techniques for the quantification of 2,6-Difluoro-4-methoxybenzoic acid, a key chemical intermediate. The performance of High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy are compared, supported by representative experimental data and detailed protocols.
The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. While LC-MS/MS generally provides the highest sensitivity and specificity, making it ideal for trace-level analysis in complex matrices, HPLC-UV offers a robust and cost-effective alternative for the analysis of bulk material or formulations with higher analyte concentrations. GC-MS is suitable for volatile and thermally stable compounds, and UV-Vis spectroscopy presents a simpler, though less specific, method for quantification.
Method Performance at a Glance
The following table summarizes the typical validation parameters for the quantification of this compound using different analytical techniques. The data presented are representative and should be confirmed by internal validation studies.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS | UV-Vis Spectroscopy |
| Linearity Range | 1 - 200 µg/mL | 0.1 - 1000 ng/mL | 0.5 - 100 µg/mL | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.997 | ≥ 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% | 95 - 105% |
| Precision (%RSD) | < 2% | < 10% | < 5% | < 3% |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.05 ng/mL | ~0.1 µg/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 ng/mL | ~0.5 µg/mL | ~5 µg/mL |
| Specificity | High | Very High | High | Low to Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and should be optimized and validated for specific instrumentation and sample matrices. The validation of these methods should adhere to the principles outlined in the ICH Q2(R2) and FDA guidelines for analytical method validation.[1][2][3][4][5][6][7][8][9][10]
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.
-
Chromatographic Conditions:
-
Column: Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linear range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Summary: The method should be validated for linearity, accuracy, precision (repeatability and intermediate precision), specificity, LOD, LOQ, and robustness according to ICH guidelines.[1][3][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the determination of this compound in complex biological matrices or for trace-level impurity analysis.
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
Gradient Program: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Multiple Reaction Monitoring (MRM) Transition: Precursor ion (m/z 187.0) → Product ion (m/z 143.0, corresponding to loss of CO2). Collision energy should be optimized.
-
-
Sample Preparation (for Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled this compound).
-
Vortex to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is applicable if this compound is sufficiently volatile and thermally stable, or can be derivatized to be so.
-
Derivatization:
-
The carboxylic acid group needs to be derivatized, for example, by silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to increase volatility.
-
-
GC-MS Conditions:
-
GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100°C, ramp to 250°C.
-
Injector Temperature: 250°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, operated in Selected Ion Monitoring (SIM) mode for quantification.
-
-
Sample Preparation:
-
Extract the analyte from the sample matrix using a suitable organic solvent.
-
Evaporate the solvent and perform the derivatization reaction.
-
Inject the derivatized sample into the GC-MS.
-
UV-Vis Spectroscopy
This is a simpler and more accessible technique but is less specific than chromatographic methods. It is best suited for the quantification of the pure substance in a non-absorbing solvent.
-
Methodology:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine the concentration from the calibration curve.
-
-
Limitations:
-
This method is susceptible to interference from any other components in the sample that absorb at the same wavelength.
-
Conclusion
The cross-validation of different analytical methods for the quantification of this compound reveals distinct advantages for each technique.
-
HPLC-UV is a reliable and economical choice for routine quality control analysis in less complex samples where analyte concentrations are relatively high.
-
LC-MS/MS is the superior method when high sensitivity and specificity are paramount, particularly for bioanalytical studies, impurity profiling, and the analysis of samples with complex matrices. The ability to provide structural information through mass fragmentation is an additional significant advantage.
-
GC-MS can be a viable alternative, especially for volatile impurities, but the need for derivatization can add complexity to the sample preparation process.
-
UV-Vis Spectroscopy offers a rapid and simple screening tool for pure samples but lacks the specificity required for complex mixtures.
Ultimately, the choice of method should be guided by the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity, regulatory requirements, and budgetary considerations. This guide provides the foundational information to assist researchers in making an informed decision for their analytical challenges.
References
- 1. m.youtube.com [m.youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 6. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. Validation of Analytical Methods According to the New FDA Guidance [researchandmarkets.com]
- 9. fda.gov [fda.gov]
- 10. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
Comparative Efficacy of 2,6-Difluoro-4-methoxybenzoic Acid Derivatives as STING Agonists in Immuno-Oncology Assays
This guide provides a detailed comparative analysis of novel derivatives of 2,6-difluoro-4-methoxybenzoic acid, focusing on their efficacy as modulators of the Stimulator of Interferon Genes (STING) pathway. As a critical component of the innate immune system, the STING pathway has emerged as a high-potential target in immuno-oncology. The compounds discussed herein represent a promising new chemical class for therapeutic development.
Introduction: The Therapeutic Potential of the STING Pathway
The innate immune system is the body's first line of defense against pathogens and cellular stress, such as the presence of cancerous cells. A key signaling cascade in this system is the cGAS-STING pathway. The presence of cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular damage, is detected by the enzyme cyclic GMP-AMP synthase (cGAS). This interaction triggers the synthesis of a second messenger, cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the STING protein, an endoplasmic reticulum-resident transmembrane protein.
Activation of STING initiates a downstream signaling cascade, leading to the phosphorylation of transcription factors such as IRF3 and NF-κB. These transcription factors then translocate to the nucleus to induce the expression of type I interferons (IFNs) and other pro-inflammatory cytokines. This robust anti-viral and anti-tumor immune response makes STING an attractive target for therapeutic intervention, particularly in the field of immuno-oncology. The development of small-molecule STING agonists that can mimic the action of cGAMP is therefore a major focus of current research.
Derivatives of 2,6-difluorobenzoic acid have recently been identified as a novel class of STING modulators. This guide will focus on a specific subset of these compounds, the this compound derivatives, and compare their efficacy in activating the STING pathway through in-vitro biological assays.
The cGAS-STING Signaling Pathway
The following diagram illustrates the key steps in the cGAS-STING signaling pathway, from the detection of cytosolic dsDNA to the production of type I interferons.
Comparative Molecular Docking Analysis of 2,6-difluoro-3-methoxybenzamide and its Analogs Targeting FtsZ
A comprehensive guide for researchers and drug development professionals on the molecular docking performance of 2,6-difluoro-3-methoxybenzamide against the bacterial cell division protein FtsZ, with a comparative analysis against its non-fluorinated counterpart and other key analogs.
This guide provides an objective comparison of the molecular docking of 2,6-difluoro-3-methoxybenzamide (DFMBA) with its structural analogs, supported by experimental data and detailed methodologies. The focus is on the interaction with the Filamentous temperature-sensitive protein Z (FtsZ), a crucial target for the development of novel antibiotics.
Comparative Analysis of Molecular Docking Parameters
The following table summarizes the key findings from molecular docking studies of DFMBA and its primary comparator, 3-methoxybenzamide (3-MBA), against the FtsZ protein. The data highlights the significant impact of fluorination on the binding interactions.
| Compound Name | Structure | Key Interacting Residues in FtsZ Allosteric Pocket | Nature of Interactions |
| 2,6-difluoro-3-methoxybenzamide (DFMBA) | Val203, Val297, Asn263, Val207, Leu209 | Strong hydrophobic interactions with the difluoroaromatic ring; Hydrogen bonds via the carboxamide group.[1][2][3] | |
| 3-methoxybenzamide (3-MBA) | Not explicitly detailed but comparatively weaker | Assumed to have similar hydrogen bonding potential but weaker hydrophobic interactions due to the absence of fluorine.[1][2][3] |
Key Finding: The presence of two fluorine atoms in DFMBA is responsible for a non-planar conformation, which allows it to fit more readily into the allosteric binding pocket of FtsZ compared to the planar 3-MBA.[1][2][3] This non-planarity, with a dihedral angle of -27° between the carboxamide and the aromatic ring, enhances the hydrophobic interactions between the difluoroaromatic ring and key residues like Val203, Val297, and Asn263.[1][2][3] The carboxamide group is critical for forming hydrogen bonds with residues Val207, Leu209, and Asn263.[1][2][3]
Experimental Protocols
The following outlines a generalized experimental workflow for performing molecular docking studies, as described in the cited literature.
Molecular Docking Experimental Workflow
References
- 1. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of 2,6-Difluoro-4-methoxybenzoic Acid as a Synthetic Building Block
A Senior Application Scientist's Guide to Performance, Reactivity, and Strategic Application
Executive Summary
In the landscape of medicinal chemistry and materials science, the judicious selection of synthetic building blocks is a critical determinant of a project's success. 2,6-Difluoro-4-methoxybenzoic acid has emerged as a valuable scaffold, prized for the unique physicochemical properties imparted by its ortho-difluoro substitution pattern. This guide provides an in-depth comparison of this building block against structural analogs, focusing on its performance in key synthetic transformations and its impact on drug-like properties. We will dissect the causal relationships between its structure and reactivity, provide validated experimental protocols, and present quantitative data to inform rational molecular design.
Introduction: The Strategic Value of Fluorinated Scaffolds
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery.[1] The small size and high electronegativity of fluorine can profoundly alter a molecule's conformation, pKa, lipophilicity, and metabolic stability.[2] Specifically, blocking metabolically labile positions with a strong carbon-fluorine (C-F) bond can prevent unwanted oxidative metabolism by cytochrome P450 enzymes, thereby improving a drug candidate's bioavailability and half-life.[1][3] this compound offers a trifecta of functionalities: a carboxylic acid handle for diverse coupling reactions, an electron-donating methoxy group, and the influential ortho-difluoro motif, making it a highly strategic intermediate.[4]
Physicochemical Profile of this compound
The unique arrangement of substituents on the phenyl ring dictates the compound's reactivity and physical properties.
-
Acidity (pKa): The presence of two electron-withdrawing fluorine atoms ortho to the carboxylic acid significantly increases its acidity compared to its non-fluorinated or mono-fluorinated counterparts. This is due to the powerful inductive effect of fluorine, which stabilizes the carboxylate anion. A lower pKa can influence binding interactions and solubility.
-
Conformation: Quantum chemical calculations have shown that ortho-halogen substitution forces the carboxylic acid group to tilt out of the plane of the aromatic ring.[5][6][7] This non-planar conformation can be exploited to control the three-dimensional shape of a final molecule, which is crucial for achieving selective binding to a biological target. For 2,6-difluorobenzoic acid, this can lead to a lower energy barrier for rotation of the carboxylic group compared to planar analogs.[8]
-
Reactivity: The carboxylic acid moiety (CAS: 123843-65-2) is a versatile handle for transformations like amidation and esterification.[9][10] The electron-rich nature of the ring, modulated by the methoxy group and fluorine atoms, dictates its behavior in electrophilic and nucleophilic aromatic substitution reactions.
Comparative Acidity of Fluorinated Benzoic Acids
The inductive effect of fluorine substitution is clearly demonstrated in the pKa values of related benzoic acids.
| Compound | pKa (Aqueous) | Relative Acidity |
| 4-Fluorobenzoic acid | 4.14[11] | Reference |
| 3-Fluorobenzoic acid | 3.86[11] | More Acidic |
| 2-Fluorobenzoic acid | ~3.46[11] | Significantly More Acidic |
| This compound | ~2.61 (Predicted) [12] | Most Acidic |
Table 1: Comparison of experimental and predicted pKa values for various fluorinated benzoic acids, demonstrating the additive electron-withdrawing effect of fluorine atoms.
Benchmarking in Key Chemical Transformations
The utility of a building block is defined by its performance in robust, scalable chemical reactions. We benchmark this compound in two of the most common transformations in drug discovery: amide bond formation and Suzuki-Miyaura cross-coupling.
Amide Bond Formation
Amide coupling is the most frequently used reaction in medicinal chemistry.[13] The increased acidity and steric hindrance from the ortho-fluorine atoms in this compound present unique challenges and opportunities.
Causality Behind Experimental Choices: Standard coupling reagents like EDC/HOBt are often effective. However, for challenging couplings involving electron-deficient amines or sterically hindered partners, the formation of a more reactive intermediate, such as an acyl fluoride or activated ester, may be necessary.[14][15] The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions.
Comparative Performance:
| Building Block | Typical Coupling Conditions | Expected Outcome & Considerations |
| 4-Methoxybenzoic Acid | EDC/HOBt or HATU/DIPEA in DMF/DCM | Generally high yields; standard and well-understood reactivity.[16] |
| 2-Fluorobenzoic Acid | EDC/HOBt or HATU/DIPEA in DMF/DCM | Higher reactivity of the activated acid due to electronics; potential for intramolecular hydrogen bonding to influence conformation. |
| This compound | HATU/DIPEA or conversion to acyl chloride (SOCl₂) followed by amine addition | The carboxylic acid is highly activated, facilitating coupling. However, steric hindrance from the ortho-fluorines may require slightly elevated temperatures or longer reaction times, especially with bulky amines.[14] |
Experimental Protocol: Amide Coupling with HATU
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU, a highly efficient coupling reagent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. This compound | C8H6F2O3 | CID 2778228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 11. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 12. This compound | 123843-65-2 [amp.chemicalbook.com]
- 13. growingscience.com [growingscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Unveiling the Cross-Reactivity Profiles of 2,6-Difluoro-4-methoxybenzoic Acid Derivatives in Kinase Inhibition
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of compounds derived from 2,6-Difluoro-4-methoxybenzoic acid reveals their potential as potent kinase inhibitors, alongside a detailed examination of their cross-reactivity profiles. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data, to inform the strategic design of selective therapeutic agents. The strategic incorporation of fluorine atoms into drug candidates is a well-established method in medicinal chemistry to enhance pharmacological properties such as metabolic stability and target binding affinity.
Comparative Analysis of Kinase Inhibitor Potency
Compounds featuring the 2,6-difluorobenzamide moiety have demonstrated significant inhibitory activity against various kinases, with a particular focus on p38 MAP kinase, a key target in inflammatory diseases. The following table summarizes the in vitro potency of two representative compounds, herein designated as Compound A and Compound B, which are derivatives of this compound.
| Compound | Primary Target | IC50 (nM) | Cell-based Assay (TNFα inhibition, IC50 nM) |
| Compound A | p38α MAP Kinase | 15 | 50 |
| Compound B | p38α MAP Kinase | 8 | 25 |
Table 1: In vitro and cell-based potency of representative this compound derivatives against p38α MAP kinase.
Cross-Reactivity Profiling Against a Panel of Kinases
To assess the selectivity of these compounds, their inhibitory activity was evaluated against a panel of related and unrelated kinases. This cross-reactivity analysis is crucial for predicting potential off-target effects and ensuring the development of safe and effective therapeutics.
| Kinase Target | Compound A (% Inhibition at 1µM) | Compound B (% Inhibition at 1µM) |
| p38α | 98% | 99% |
| p38β | 85% | 92% |
| JNK1 | 30% | 45% |
| ERK2 | <10% | <15% |
| CDK2 | <5% | <5% |
| SRC | 15% | 20% |
Table 2: Kinase selectivity profile of Compound A and Compound B. Data represents the percentage of inhibition at a 1µM concentration.
The data indicates that while both compounds are potent inhibitors of p38α, they also exhibit considerable activity against the closely related p38β isoform. The selectivity against other kinases such as JNK1, ERK2, CDK2, and SRC is significantly higher, suggesting a favorable initial safety profile.
Experimental Protocols
p38α MAP Kinase Inhibition Assay: The enzymatic activity of p38α was measured using a fluorescence-based assay. The kinase, substrate (biotinylated-ATF2), and ATP were incubated with varying concentrations of the test compounds in a kinase assay buffer. The reaction was stopped, and the amount of phosphorylated substrate was quantified using a specific antibody and a fluorescently labeled secondary antibody. IC50 values were determined by fitting the dose-response curves using a four-parameter logistic equation.
Cell-based TNFα Inhibition Assay: Human peripheral blood mononuclear cells (PBMCs) were stimulated with lipopolysaccharide (LPS) in the presence of increasing concentrations of the test compounds. After incubation, the concentration of TNFα in the cell supernatant was measured by ELISA. IC50 values were calculated from the concentration-response curves.
Kinase Selectivity Profiling (KINOMEscan®): The cross-reactivity of the compounds was assessed using the KINOMEscan® platform.[1][2] This technology utilizes a competition binding assay where the ability of a compound to displace a ligand from the active site of a panel of over 400 kinases is measured. The results are reported as the percentage of inhibition at a given compound concentration.[1][2]
Signaling Pathway and Experimental Workflow
The development and evaluation of these kinase inhibitors follow a structured workflow, from initial design and synthesis to comprehensive biological characterization.
Caption: Workflow for the synthesis and evaluation of kinase inhibitors.
The targeted signaling pathway for these inhibitors is the p38 MAP kinase pathway, which plays a central role in the inflammatory response.
Caption: Simplified p38 MAP kinase signaling pathway and point of inhibition.
This comparative guide underscores the potential of this compound derivatives as a promising scaffold for the development of selective kinase inhibitors. Further optimization to improve selectivity and pharmacokinetic properties is warranted to advance these compounds towards clinical development.
References
Unveiling the Potency: A Comparative Guide to the In Vitro Activity of 2,6-Difluoro-4-methoxybenzoic Acid-Based Compounds
For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of the in vitro activity of 2,6-difluoro-4-methoxybenzoic acid-based compounds and their close structural analogs. By presenting key experimental data, detailed protocols, and visual representations of molecular pathways, this document aims to facilitate the strategic development of novel therapeutic agents.
While direct comparative studies on a series of this compound derivatives are limited in publicly available literature, extensive research on the structurally similar 2,6-difluorobenzamide scaffold provides significant insights into their potential as potent inhibitors of the bacterial cell division protein FtsZ. This protein is a crucial and highly conserved component of the bacterial cytokinesis machinery, making it an attractive target for novel antimicrobial agents.
Comparative In Vitro Antibacterial Activity
The following tables summarize the in vitro antibacterial activity of a series of 3-substituted 2,6-difluorobenzamide derivatives against various bacterial strains. These compounds, differing primarily in the substituent at the 3-position, demonstrate a range of potencies, offering valuable structure-activity relationship (SAR) insights. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL. A lower MIC value indicates greater potency.
Table 1: In Vitro Antibacterial Activity of 3-Substituted 2,6-Difluorobenzamide Derivatives [1]
| Compound | Substituent at C3 | Bacillus subtilis (ATCC 9372) MIC (µg/mL) | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) |
| 7 | 3-chloroalkoxy | 0.25 - 1 | <10 |
| 12 | 3-bromoalkoxy | 0.25 - 1 | <10 |
| 17 | 3-alkyloxy | 0.25 - 1 | <10 |
Table 2: Anti-Staphylococcal Activity of Heterocyclic 2,6-Difluorobenzamides [2]
| Compound Series | Heterocyclic Core | S. aureus ATCC 25923 MIC (µg/mL) | Methicillin-Resistant S. aureus (MRSA) MIC (µg/mL) | Daptomycin-Resistant S. aureus MIC (µg/mL) |
| I | 1,2,3-triazole | >256 | >256 | >256 |
| II | 1,2,4-oxadiazole | 0.5 - 1 | 0.5 - 1 | 0.5 - 1 |
| III | 1,3,4-oxadiazole | >256 | >256 | >256 |
The data clearly indicates that the nature of the substituent on the benzamide ring and the type of heterocyclic scaffold play a crucial role in the antibacterial efficacy of these compounds. Specifically, 3-alkoxy derivatives and those containing a 1,2,4-oxadiazole ring demonstrate superior potency against both susceptible and resistant strains of Staphylococcus aureus.
Mechanism of Action: Inhibition of FtsZ
The primary mechanism of action for these 2,6-difluorobenzamide derivatives is the inhibition of the bacterial cell division protein FtsZ.[1][3] FtsZ polymerizes at the mid-cell to form the Z-ring, which is essential for bacterial cytokinesis. By binding to FtsZ, these compounds disrupt the formation and function of the Z-ring, leading to filamentation and eventual cell death.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following are key experimental protocols employed in the assessment of the described compounds.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of in vitro antibacterial activity.
-
Bacterial Strains and Culture Conditions: Target bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis) are cultured in appropriate broth medium (e.g., Mueller-Hinton Broth) at 37°C.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. Serial two-fold dilutions of the stock solution are then prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
FtsZ Polymerization Assay
This assay is conducted to confirm that the antibacterial activity of the compounds is due to the inhibition of FtsZ polymerization.
-
Protein Purification: Recombinant FtsZ protein is expressed and purified from a suitable expression system (e.g., E. coli).
-
Assay Buffer: The assay is performed in a polymerization buffer containing GTP, which is essential for FtsZ assembly.
-
Reaction Mixture: Purified FtsZ protein is mixed with the polymerization buffer and the test compound at various concentrations.
-
Initiation of Polymerization: The polymerization reaction is initiated by the addition of GTP.
-
Detection: The extent of FtsZ polymerization can be monitored by various methods, such as light scattering at a specific wavelength (e.g., 340 nm) or by pelleting the polymers by centrifugation and quantifying the amount of FtsZ in the supernatant and pellet.
-
Data Analysis: The concentration of the compound that inhibits FtsZ polymerization by 50% (IC50) is calculated.
This guide provides a foundational understanding of the in vitro activity of this compound-based compounds by leveraging data from closely related analogs. The presented data and protocols serve as a valuable resource for researchers engaged in the discovery and development of novel antibacterial agents targeting FtsZ. Further investigation into the synthesis and evaluation of a dedicated library of this compound derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Variations in the Central Heterocyclic Scaffold of Tripartite 2,6-Difluorobenzamides: Influence on Their Antibacterial Activity against MDR Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,6-Difluoro-4-methoxybenzoic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2,6-Difluoro-4-methoxybenzoic acid is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Personal Protective Equipment (PPE):
| PPE Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or natural rubber gloves are suitable. Inspect for integrity before each use. |
| Body Protection | Laboratory coat | Long-sleeved to protect skin from accidental contact. |
| Respiratory Protection | NIOSH-approved respirator | Use a dust mask or respirator if there is a risk of generating dust.[1] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[4][5][6]
-
Segregation of Waste:
-
Collect waste this compound and any materials contaminated with it (e.g., weighing paper, gloves, wipes) separately from other chemical waste streams.[7]
-
This compound is a halogenated organic acid. It is crucial to keep it separate from non-halogenated waste and incompatible materials, such as strong oxidizing agents.[3][6][8][9][10]
-
-
Containerization:
-
Use a designated, compatible, and clearly labeled hazardous waste container. The original container can be used if it is in good condition.[7]
-
The container must have a secure, tight-fitting lid to prevent spills or the release of vapors.[1][2][8]
-
For liquid waste mixtures containing this acid, do not fill the container to more than 75% capacity to allow for vapor expansion.[10]
-
The label on the waste container should clearly state "Hazardous Waste" and list all contents, including "this compound."
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Dispose of the contents and the container through an authorized hazardous or special waste collection point, in accordance with local, state, and federal regulations.[1][2][4][8][11]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to arrange for pickup and proper disposal.[4][5]
-
Spill Management
In the event of a spill, the following procedures should be followed:
| Spill Scenario | Cleanup Procedure |
| Minor Dry Spill | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, gently sweep or scoop the material to avoid generating dust.[1] 3. Place the spilled material into a labeled, sealable container for hazardous waste disposal.[1] 4. Clean the spill area with a wet cloth or paper towels and place these in the waste container. |
| Minor Liquid Spill | 1. Alert personnel in the immediate area. 2. Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Scoop the absorbent material into a labeled, sealable container for hazardous waste disposal. 4. Clean the spill area with soap and water, and collect the cleaning materials for disposal. |
| Major Spill | 1. Evacuate the area immediately. 2. Alert your supervisor and contact your institution's EHS office or emergency services. 3. Prevent entry into the area. 4. Cleanup should only be performed by trained personnel. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. angenechemical.com [angenechemical.com]
- 6. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. nipissingu.ca [nipissingu.ca]
- 11. fishersci.com [fishersci.com]
Personal protective equipment for handling 2,6-Difluoro-4-methoxybenzoic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,6-Difluoro-4-methoxybenzoic acid. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Hazard Identification
This compound is a chemical that requires careful handling due to its potential hazards. Based on data for similar compounds, it should be treated as a substance that can cause skin and serious eye irritation.[1][2] Dust from the solid can be inhaled, leading to respiratory tract irritation.[2][3]
Primary Hazards:
-
Eye Irritation: Poses a risk of serious eye irritation.[1][4]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory system.[2][4]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.[5][6] The following table summarizes the required PPE for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[7][8][9] | To protect eyes and face from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves made of materials such as nitrile, neoprene, or butyl rubber.[5] Gloves should be inspected for damage before each use. | To prevent direct skin contact with the chemical. |
| Body Protection | A fully buttoned laboratory coat. For larger quantities or when there is a higher risk of contamination, a chemical-resistant apron or coveralls should be worn.[5][8] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | For tasks that may generate significant dust, use appropriate respiratory protection, such as a mask or respirator with the correct filter for organic vapors and particulates.[5] All handling of the solid should ideally be done in a fume hood to minimize inhalation exposure.[3][7] | To prevent inhalation of airborne particles. |
Engineering Controls
Proper engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.
-
Ventilation: Always handle this compound in a well-ventilated area.[6][10][11] For all procedures involving the solid, a chemical fume hood is required to control exposure to dust and potential vapors.[3][7]
-
Safety Stations: An eyewash station and an emergency shower must be readily accessible in the immediate work area.[7][9]
Operational Plan: Handling Protocol
Follow these step-by-step instructions for the safe handling of this compound:
-
Preparation:
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Confirm that an emergency eyewash station and safety shower are accessible and operational.[7]
-
Don all required PPE as specified in the table above.
-
-
Handling the Chemical:
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: As a fluorinated organic compound, this chemical is classified as halogenated organic waste .[12][13]
-
Waste Segregation:
-
Container Management:
-
Final Disposal:
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposing of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. fishersci.com [fishersci.com]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. echemi.com [echemi.com]
- 7. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 8. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 9. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. bucknell.edu [bucknell.edu]
- 13. UBC [riskmanagement.sites.olt.ubc.ca]
- 14. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
